6-(Dimethylamino)phthalazine-1,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71982-97-3 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
6-(dimethylamino)phthalazine-1,4-dione |
InChI |
InChI=1S/C10H9N3O2/c1-13(2)6-3-4-7-8(5-6)10(15)12-11-9(7)14/h3-5H,1-2H3 |
InChI Key |
COOFWWJCDANHSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)N=NC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Dimethylamino Phthalazine 1,4 Dione and Its Derivatives
Precursor Synthesis Strategies for Phthalazinedione Core Structures
The foundational step in synthesizing the target molecule and its derivatives is the construction of the bicyclic phthalazinedione core. This is typically achieved by reacting a substituted phthalic acid derivative with a hydrazine (B178648) source. The choice of the starting phthalic acid derivative is crucial as it determines the position and nature of substituents on the benzene (B151609) ring portion of the scaffold. For the synthesis of a 6-substituted phthalazinedione, a 4-substituted phthalic acid or anhydride (B1165640) is the required precursor.
Hydrazinolysis Routes (e.g., from phthalic anhydride derivatives)
Hydrazinolysis is a cornerstone method for the synthesis of the phthalazinedione ring system. This reaction involves the condensation of a phthalic anhydride derivative with hydrazine hydrate (B1144303). google.com The reaction proceeds via a cyclization mechanism, forming the stable heterocyclic dione (B5365651) structure. google.comsci-hub.se
A well-documented analogue for this process is the synthesis of luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione). In this synthesis, 3-nitrophthalic acid is used as the starting material. fscj.edupbworks.com The acid is reacted with an aqueous solution of hydrazine, often in a high-boiling solvent like triethylene glycol. fscj.edujove.com The mixture is heated to high temperatures (e.g., ~215 °C) to drive the condensation and dehydration, resulting in the formation of 5-nitrophthalhydrazide. fscj.edu This nitro-substituted intermediate is then reduced, typically using a reducing agent like sodium dithionite (B78146) (sodium hydrosulfite) in a basic solution, to yield the final amino-substituted product, luminol. fscj.edupbworks.com
This same fundamental two-step process can be directly adapted for the synthesis of the precursor to 6-(dimethylamino)phthalazine-1,4-dione. By substituting 4-nitrophthalic acid for 3-nitrophthalic acid, the same hydrazinolysis and subsequent reduction steps would yield 6-aminophthalazine-1,4-dione (B12354720), the key intermediate for the final dimethylation step. google.com
Table 1: Two-Step Synthesis of Aminophthalazinediones via Hydrazinolysis This interactive table summarizes the reaction sequence for synthesizing aminophthalazinedione precursors.
| Step | Reactant 1 | Reactant 2 | Key Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|---|
| 1. Hydrazinolysis | 3-Nitrophthalic Acid | Hydrazine Hydrate | High Temperature (e.g., 215°C) in Triethylene Glycol | 5-Nitrophthalhydrazide | fscj.edu, pbworks.com |
| 2. Reduction | 5-Nitrophthalhydrazide | Sodium Dithionite | Basic solution (e.g., NaOH), Heat | 5-Aminophthalazine-1,4-dione (Luminol) | fscj.edu, pbworks.com |
| Analogous Route | 4-Nitrophthalic Acid | Hydrazine Hydrate | High Temperature | 6-Nitrophthalhydrazide | google.com |
Microwave-Assisted Synthesis Protocols
To enhance reaction efficiency, microwave-assisted synthesis has emerged as a valuable tool in organic chemistry. sci-hub.se This technique offers several advantages over conventional heating methods, including accelerated reaction rates, reduced reaction times, and often improved product yields. sci-hub.se The synthesis of phthalazine (B143731) derivatives can be significantly expedited using microwave irradiation, which facilitates faster cyclization and condensation reactions. sci-hub.se For instance, the base-catalyzed synthesis of N-substituted dihydrophthalazines has been shown to proceed in good yield under microwave conditions, making the reaction significantly faster than conventional methods. sci-hub.se This green chemistry approach is applicable to the hydrazinolysis of phthalic anhydrides, allowing for a more rapid and efficient production of the phthalazinedione core structure.
Targeted Introduction of the Dimethylamino Substituent
Once the phthalazinedione core is established, or if a suitably functionalized precursor is available, the next critical phase is the introduction of the dimethylamino group at the 6-position of the aromatic ring. This can be accomplished through two primary strategies: direct amination of a phthalazinedione scaffold bearing a leaving group, or by functional group interconversion of a precursor substituent, such as a primary amino group.
Amination Reactions on Phthalazinedione Scaffolds
This approach involves creating the C-N bond directly on a pre-formed phthalazinedione ring. It requires a precursor that has a good leaving group, such as a halogen, at the 6-position.
Nucleophilic Aromatic Substitution (SNA_r): This classic method involves the reaction of a halo-substituted phthalazinedione with dimethylamine (B145610). For the reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups, which the two carbonyl groups of the phthalazinedione moiety provide. nih.gov The synthesis would first require a precursor like 6-bromo- or 6-chloro-2,3-dihydrophthalazine-1,4-dione. This halogenated precursor would then be reacted with dimethylamine, which acts as the nucleophile, to displace the halide and form the final product. researchgate.netrsc.org The synthesis of the required 6-halo-phthalazinedione could be achieved via the hydrazinolysis of the corresponding 4-halophthalic anhydride. google.com
Buchwald-Hartwig Amination: A more modern and versatile method for forming C-N bonds is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orglibretexts.org This cross-coupling reaction is highly effective for reacting aryl halides with amines. youtube.com In this context, a 6-bromo-2,3-dihydrophthalazine-1,4-dione precursor would be reacted with dimethylamine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BINAP, DPPF). youtube.comwikipedia.org This method is known for its broad substrate scope and tolerance of various functional groups, making it a powerful tool for synthesizing aryl amines. wikipedia.org
Table 2: Direct Amination Strategies for Phthalazinedione Scaffolds This interactive table compares direct methods for introducing an amino group onto the phthalazinedione ring.
| Method | Precursor | Reagent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNA_r) | 6-Halo-phthalazine-1,4-dione | Dimethylamine | Heat, Solvent (e.g., DMSO) | This compound | nih.gov, rsc.org |
Functional Group Interconversion Strategies
This strategy involves synthesizing a precursor, 6-aminophthalazine-1,4-dione, and then converting the primary amino group (-NH₂) into a dimethylamino group (-N(CH₃)₂).
Eschweiler-Clarke Reaction: The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary or secondary amines. wikipedia.org The reaction uses an excess of formaldehyde (B43269) and formic acid to methylate the amine, stopping cleanly at the tertiary amine stage without the formation of quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com This makes it an ideal method for converting 6-aminophthalazine-1,4-dione into this compound. The mechanism involves the formation of an imine with formaldehyde, which is then reduced by formic acid, with the loss of carbon dioxide driving the reaction to completion. wikipedia.orgnrochemistry.com This process is repeated a second time on the intermediate secondary amine to yield the final dimethylated product. jk-sci.com
Direct Alkylation: While seemingly straightforward, direct alkylation of the 6-amino group with an alkylating agent like methyl iodide is often less desirable. This method can be difficult to control, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of undesired quaternary ammonium salts as byproducts. youtube.com Careful control of stoichiometry and reaction conditions is required to achieve selective dimethylation.
Synthesis of Novel this compound Analogues
The synthesis of new analogues of this compound leverages a variety of chemical transformations to introduce structural diversity. These modifications are key to tuning the molecule's properties for specific applications.
N-alkylation and N-acylation are fundamental strategies for derivatizing the phthalazine-1,4-dione nucleus. These reactions typically target the nitrogen atoms of the heterocyclic ring, allowing for the introduction of a wide array of substituents.
Chemoselective N-alkylation is a common first step in derivatization. For instance, phthalazinone precursors can be alkylated using reagents like ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate in a solvent mixture like acetone (B3395972) and DMF. nih.govnih.gov This reaction regioselectively introduces an ester-containing alkyl chain onto a nitrogen atom of the phthalazine core. nih.gov The resulting ester serves as a versatile handle for further modifications.
Following alkylation, the ester can be converted into a hydrazide through hydrazinolysis, typically by refluxing with hydrazine hydrate in an alcohol solvent. nih.gov This acetohydrazide intermediate is a key building block for N-acylation reactions. A widely used method is azide (B81097) coupling, where the hydrazide is converted to a reactive azide intermediate in situ using sodium nitrite (B80452) in an acidic medium. nih.govnih.gov This azide can then be coupled with various nucleophiles, such as amino acid esters or amines, to form peptide-like derivatives. nih.govnih.gov This multi-step process allows for the systematic extension of the side chain at the nitrogen position, yielding complex analogues.
Table 1: Reagents and Conditions for N-Alkylation and Acylation of Phthalazine-1,4-dione Scaffolds
| Transformation | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Ethyl chloroacetate, K₂CO₃ | Reflux in Acetone/DMF | N-alkylated ester | nih.gov, nih.gov |
| N-Alkylation | Methyl iodide, NaHMDA | THF, N₂ atmosphere | N-methylated derivative | mdpi.com |
| Hydrazinolysis | Hydrazine hydrate | Reflux in Methanol | Acetohydrazide | nih.gov |
| Azide Coupling | NaNO₂, HCl, Amino acid ester | 0 °C to -5 °C | Dipeptide derivatives | nih.gov, nih.gov |
| Acylation | Acetic anhydride | Reflux | Diacetyl derivative | researchgate.net |
This table is generated based on strategies applied to the general phthalazine-1,4-dione scaffold, which are applicable to its derivatives.
The modification of the phthalazine-1,4-dione core can also be achieved through coupling reactions and the annulation of additional heterocyclic rings. These methods significantly expand the structural diversity of the accessible compounds.
A key strategy involves the initial halogenation of the phthalazine ring system to create a reactive handle for cross-coupling reactions. For example, chlorination of a phthalazinone precursor can be accomplished using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), yielding a chlorophthalazine intermediate. nih.gov This chlorinated derivative can then be used in various palladium-catalyzed coupling reactions. One such application is the sulfanylation of brominated phthalazinones, where palladium catalysts facilitate the coupling with aliphatic mercaptans to produce 4-alkylsulfanylphthalazin-1(2H)-ones. researchgate.net
Heterocycle annulation involves building a new ring onto the existing phthalazine framework. This can be achieved by reacting a suitable phthalazine precursor with bifunctional reagents. For instance, the reaction of phthalic anhydride with thiocarbohydrazide (B147625) and phenacyl bromides can produce aryl thiadiazinyl-phthalazine-1,4-diones, effectively fusing a thiadiazine ring to the phthalazine system. researchgate.net These annulation reactions create complex, polycyclic structures with potentially novel properties.
The condensation with aldehydes and active methylene (B1212753) compounds provides a powerful route for generating a wide range of phthalazine-1,4-dione derivatives. These reactions often proceed through multi-component strategies, allowing for rapid library synthesis.
One notable example is the four-component reaction involving a diethyl phthalate, ethyl cyanohydrazide, a substituted benzaldehyde, and malononitrile (B47326) (an active methylene compound). epa.gov This reaction, conducted in an ionic liquid medium, efficiently constructs the phthalazine-1,4-dione core with substituents derived from the aldehyde and malononitrile inputs. epa.gov
Furthermore, pre-functionalized phthalazine-1,4-diones can be diversified through reactions with aldehydes. For example, a 3-aminothiocarbonylphthalazine-1,4-dione can react with various aromatic aldehydes to yield the corresponding 3-(substituted amino)thiocarbonylphthalazine-1,4-diones. researchgate.net This approach allows for the introduction of a variety of aryl groups, enabling fine-tuning of the molecule's steric and electronic properties.
Table 2: Examples of Aldehydes and Active Methylene Compounds in the Synthesis of Phthalazine-1,4-dione Derivatives
| Reagent Type | Specific Example | Reaction Type | Resulting Structure | Reference |
|---|---|---|---|---|
| Aldehyde | Substituted Benzaldehydes | Four-component reaction | Substituted Phthalazine-1,4-dione | epa.gov |
| Aldehyde | Aromatic Aldehydes | Condensation | Schiff base derivatives | researchgate.net |
| Active Methylene | Malononitrile | Four-component reaction | Cyano-substituted derivative | epa.gov |
This table illustrates the types of carbonyl and active methylene compounds used to diversify the phthalazine-1,4-dione structure.
Catalytic Systems in the Synthesis of this compound Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and sustainability. The synthesis of this compound derivatives has benefited from both homogeneous and heterogeneous catalytic systems.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been employed to facilitate the synthesis of phthalazine-1,4-dione structures. While classic organometallic catalysts are common, other systems can also be used. For example, the use of basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM][OH]) has been reported as an efficient medium for the one-pot, four-component synthesis of phthalazine-1,4-diones. epa.gov In this context, the ionic liquid acts as a recyclable medium that also promotes the reaction, potentially through its basicity and ability to organize the reactants, blurring the line between solvent and catalyst. epa.gov
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation and recyclability. Nanoparticle-based catalysts have emerged as a highly effective class of heterogeneous catalysts.
A notable example is the use of telmisartan-copper nanoparticles (Tel-Cu-NPs) to catalyze the one-pot synthesis of naphtho[2,3-g]phthalazine-dione derivatives. mdpi.com This process involves the reaction of 1,4-dihydroxy-anthraquinone, an aldehyde, and hydrazine hydrate. mdpi.com The reaction proceeds efficiently under mild, solvent-free "grindstone chemistry" conditions at room temperature, providing high yields of the desired polycyclic products. mdpi.com The Tel-Cu-NPs can be easily recovered and reused, highlighting the practical and environmental benefits of this heterogeneous catalytic system.
Table 3: Catalytic Systems Used in the Synthesis of Phthalazine-1,4-dione Derivatives
| Catalyst Type | Catalyst | Reaction | Key Advantages | Reference |
|---|---|---|---|---|
| Homogeneous | [BMIM][OH] (Ionic Liquid) | Four-component synthesis | Green medium, high efficiency | epa.gov |
This table summarizes catalytic systems that enable efficient synthesis of the phthalazine-1,4-dione core and its annulated analogues.
Ionic Liquid-Mediated Syntheses
Ionic liquids (ILs) have emerged as promising alternative solvents and catalysts in organic synthesis, offering advantages such as low vapor pressure, high thermal stability, and recyclability. While direct reports on the ionic liquid-mediated synthesis of this compound are not prevalent in the literature, related studies on similar heterocyclic systems demonstrate the potential of this approach.
One notable example involves the four-component synthesis of novel phthalazinone-based indole-pyran hybrids utilizing an ionic liquid, [BMIM]BF4, as the reaction medium. This one-pot reaction proceeds efficiently, providing good yields in a short timeframe. The use of an ionic liquid in this multi-component reaction highlights its role in facilitating complex molecular constructions that could be adapted for the synthesis of functionalized phthalazine-1,4-diones.
Furthermore, the application of the acidic ionic liquid [Et3N]+[HSO4]- as a recyclable catalyst has been demonstrated in the one-pot synthesis of phenyl polyhydro acridine (B1665455) diones. researchgate.net This methodology, applied to a related nitrogen-containing dione system, suggests that acidic ionic liquids could effectively catalyze the cyclization reactions required for the formation of the phthalazine-1,4-dione core. The key advantage of this method is the potential for catalyst recycling, which aligns with the principles of green chemistry. researchgate.net
The plausible mechanism for such syntheses often involves the ionic liquid acting as both a solvent and a catalyst, activating the reacting species and promoting the desired transformations. The properties of the ionic liquid, such as its polarity and acidity, can be tuned to optimize reaction conditions.
Table 1: Examples of Ionic Liquid-Mediated Synthesis of Related Heterocyclic Diones
| Ionic Liquid | Reactants | Product | Key Advantages |
| [BMIM]BF4 | Phthalazinone derivative, isatin, malononitrile, amine | Phthalazinone-based indole-pyran hybrid | One-pot, four-component reaction; Good yields; Short reaction time |
| [Et3N]+[HSO4]- | Aldehyde, dimedone, aniline | Phenyl polyhydro acridine dione | Recyclable catalyst; Good to excellent yields; Shorter reaction time than conventional methods |
The data in this table is based on research on related heterocyclic compounds and is presented to illustrate the potential applicability to the synthesis of this compound.
Stereoselective and Regioselective Synthesis Considerations
Achieving high levels of stereoselectivity and regioselectivity is a critical challenge in the synthesis of complex organic molecules like substituted phthalazine-1,4-diones. Control over these aspects allows for the precise construction of desired isomers, which is often essential for their biological function.
Regioselectivity: The introduction of substituents at specific positions on the phthalazine-1,4-dione nucleus is a key aspect of its derivatization. For a compound like this compound, regioselective functionalization is paramount. Palladium-catalyzed cross-coupling reactions and direct arylation processes are powerful tools for the site-selective functionalization of halogenated nitrogen heterocycles. rsc.org For instance, a pre-functionalized phthalazine-1,4-dione bearing a halogen at the 6-position could undergo a palladium-catalyzed amination to introduce the dimethylamino group with high regioselectivity.
Recent advances in palladium-catalyzed distal C(sp2)-H functionalization offer another promising avenue. nih.gov These methods, which often employ a directing group, can enable the selective activation and functionalization of C-H bonds at positions that are otherwise difficult to access. nih.gov The development of such strategies for the phthalazine-1,4-dione scaffold would be highly valuable.
Stereoselectivity: While the core phthalazine-1,4-dione is achiral, the introduction of chiral centers in its derivatives opens up possibilities for developing enantiomerically pure compounds. A significant development in this area is the asymmetric dearomatization of phthalazines. us.es Anion-binding catalysis has been successfully employed for the enantioselective synthesis of 1,2-dihydrophthalazines from phthalazines. us.es This process involves the addition of nucleophiles to in situ generated N-acyl-phthalazinium salts, with a chiral thiourea (B124793) catalyst controlling the stereochemical outcome. us.es While this method focuses on the dearomatization of the phthalazine ring, it demonstrates that asymmetric catalysis can be effectively applied to this heterocyclic system.
The principles of stereoselective reactions, such as those governed by steric hindrance and the formation of diastereomeric transition states, are fundamental to achieving high enantiomeric or diastereomeric excess. youtube.com For derivatives of this compound that incorporate additional stereocenters, the careful selection of chiral catalysts or auxiliaries would be essential.
Elucidation of Reaction Mechanisms and Chemical Reactivity of 6 Dimethylamino Phthalazine 1,4 Dione
Mechanistic Pathways of Phthalazinedione Formation
The synthesis of the phthalazinedione core, and specifically 6-(Dimethylamino)phthalazine-1,4-dione, involves carefully controlled reaction pathways that dictate the final molecular architecture. The formation of this heterocyclic system is primarily achieved through condensation and cyclization reactions, where the interplay of kinetic and thermodynamic control is crucial.
Condensation Reactions and Cyclization Mechanisms
The formation of this compound typically begins with a substituted phthalic acid derivative, such as 4-(dimethylamino)phthalic acid or its corresponding anhydride (B1165640), which undergoes a condensation reaction with hydrazine (B178648) (N₂H₄). This initial reaction forms a hydrazide intermediate. The subsequent cyclization of this intermediate is a critical step that can lead to different isomeric products.
The cyclization process can proceed via two distinct pathways, a 5-exo or a 6-endo cyclization, leading to the formation of either an N-aminophthalimide derivative or the desired phthalazinedione, respectively. researchgate.netnih.gov The reaction conditions play a pivotal role in determining the outcome.
Kinetic Control: At lower temperatures (e.g., -20°C to 0°C), the reaction is under kinetic control, favoring the 5-exo cyclization. nih.govmdpi.com This pathway results in the formation of the thermodynamically less stable N-aminophthalimide isomer, specifically 5-(Dimethylamino)-2-aminophthalimide. This is because the activation energy for the 5-exo cyclization is lower.
Thermodynamic Control: Conversely, at higher temperatures (e.g., reflux conditions), the reaction is under thermodynamic control. nih.gov These conditions allow the system to overcome the higher activation energy barrier of the 6-endo cyclization, leading to the formation of the more stable this compound. nih.govmdpi.com The 6-endo product is favored due to its greater thermodynamic stability. researchgate.net
The selective synthesis of these two isomers can be achieved by carefully manipulating the reaction temperature, as summarized in the table below. nih.govmdpi.com
| Reaction Condition | Predominant Pathway | Major Product |
| Low Temperature (-20°C to 0°C) | Kinetic Control (5-exo cyclization) | 5-(Dimethylamino)-2-aminophthalimide |
| High Temperature (Reflux) | Thermodynamic Control (6-endo cyclization) | This compound |
This interactive table summarizes the influence of reaction conditions on the cyclization pathway.
Ring-Opening and Ring-Closure Dynamics
The N-aminophthalimide and phthalazinedione isomers are tautomeric pairs, capable of interconverting through ring-opening and ring-closure dynamics. researchgate.netmdpi.com This tautomerism involves the opening of the five-membered imide ring of the N-aminophthalimide to form an open-chain intermediate, which can then re-close to form the six-membered diazine ring of the phthalazinedione.
The equilibrium between these two tautomers is influenced by several factors, including the solvent and the presence of acid or base catalysts. For instance, it has been demonstrated that the tautomeric interconversion from N-aminophthalimides to the more stable phthalazine-1,4-diones can be effectively promoted under acidic conditions, such as in the presence of acetic acid. mdpi.comnih.gov This acid-catalyzed process facilitates the protonation and subsequent bond cleavage required for the ring-opening and re-cyclization. The electron-donating nature of the dimethylamino group at the 6-position is expected to influence the electron density of the aromatic ring and the carbonyl groups, thereby affecting the rate and equilibrium position of this tautomeric conversion. nih.govnih.gov
Oxidative Reactivity and Electron Transfer Processes
The most remarkable property of this compound is its ability to undergo chemiluminescence, a process where a chemical reaction produces light. This phenomenon is a result of its oxidative reactivity and the intricate electron transfer processes that occur.
Chemiluminescence Oxidation Mechanisms
The currently accepted mechanism for the chemiluminescence of luminol (B1675438) analogs involves the initial formation of a dianion in a basic solution. This dianion is then oxidized to generate a luminol radical anion. nih.gov This radical species is highly reactive and readily reacts with a superoxide (B77818) radical anion (O₂⁻), which can be formed from the decomposition of hydrogen peroxide. iaea.org
The reaction between the luminol radical anion and the superoxide radical anion leads to the formation of a key intermediate: a peroxide, often in the form of a cyclic endoperoxide. iaea.org This endoperoxide is unstable and undergoes rapid decomposition. The decomposition involves the cleavage of the weak O-O bond and the elimination of a stable molecule of nitrogen gas (N₂). This decomposition process generates the final product, an aminophthalate derivative, in an electronically excited state. nih.gov The presence of the dimethylamino group influences the stability of the radical anion and the subsequent endoperoxide intermediate, thereby affecting the efficiency of the light-emitting reaction.
The generation of the excited state aminophthalate can be explained by the theory of Chemically Initiated Electron Exchange Luminescence (CIEEL). researchgate.netresearchgate.net The CIEEL mechanism proposes that the decomposition of the endoperoxide is not a simple unimolecular fragmentation. Instead, it involves an intramolecular electron transfer.
Within the endoperoxide intermediate, an electron is transferred from the electron-rich aminophthalate moiety (which is a good electron donor, especially with the electron-donating dimethylamino group) to the peroxide part of the molecule. This electron transfer facilitates the cleavage of the O-O bond and the N₂ molecule. A subsequent back-electron transfer then generates the aminophthalate in an excited singlet state. researchgate.net This excited molecule then decays to its ground state, releasing the excess energy as a photon of light. The efficiency of this process is dependent on the oxidation potential of the aminophthalate portion and the stability of the radical ions formed during the electron transfer steps. researchgate.net
The key steps in the CIEEL mechanism for this compound are outlined below:
| Step | Description |
| 1. Activation | Formation of the dianion of this compound in a basic solution. |
| 2. Oxidation | Oxidation of the dianion to a radical anion. |
| 3. Peroxide Formation | Reaction with a superoxide radical to form an unstable endoperoxide intermediate. |
| 4. Intramolecular Electron Transfer | An electron is transferred from the aminophthalate moiety to the peroxide moiety within the endoperoxide. |
| 5. Fragmentation | Cleavage of the O-O bond and elimination of N₂. |
| 6. Back Electron Transfer & Excitation | Back-electron transfer generates the 3-(dimethylamino)phthalate in an electronically excited singlet state. |
| 7. Light Emission | The excited state relaxes to the ground state, emitting a photon of light. |
This interactive table details the proposed steps of the CIEEL mechanism.
Influence of Oxidizing Agents (e.g., Peroxides, Hypochlorites)
While specific studies detailing the reaction of this compound with common oxidizing agents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (B82951) (NaOCl) are not extensively documented in the literature, the reactivity can be inferred from related systems. The phthalazine-1,4-dione core is susceptible to oxidation. For instance, the oxidation of diones with peroxides, often catalyzed by Lewis acids, can proceed via a Baeyer-Villiger type mechanism, potentially leading to ring-opened products such as dicarboxylic acids. nih.gov
In the presence of metal catalysts, peroxides like H₂O₂ and tert-butyl hydroperoxide are activated to form highly reactive oxidizing species. researchgate.net Polynuclear metal complexes can react with H₂O₂ to form hydroperoxo complexes or high-valent metal-oxo species, which are potent oxidants capable of reacting with various organic substrates. researchgate.net Given this, the reaction of this compound with peroxides could lead to several outcomes, including oxidation of the electron-rich dimethylamino group, hydroxylation of the aromatic ring, or oxidative cleavage of the heterocyclic ring. The precise pathway would depend on the specific reagents and reaction conditions employed.
Catalytic Oxidation Cycles (e.g., Metal Ions, Enzymes)
Metal Ion Catalysis The oxidation of phthalazine (B143731) derivatives can be significantly influenced by the presence of metal ions, which act as catalysts. Transition metal complexes, particularly those involving phthalocyanines (which are structurally related to the phthalazine system), are known to catalyze oxidation-reduction processes. nycu.edu.tw Redox-active metal ions such as Fe, Co, and Mn can facilitate electron transfer, activating oxidants like molecular oxygen or peroxides. nycu.edu.tw For example, the oxidation of phenylhydrazine, a related hydrazine derivative, is known to be accelerated by Cu(II) ions and tyrosinase, a copper-containing enzyme. nycu.edu.tw This suggests that metal complexes could catalyze the oxidation of this compound, likely by forming a reactive metal-oxo intermediate that attacks the phthalazine core.
Enzymatic Oxidation The metabolism of N-heterocyclic compounds, including phthalazines, is often carried out by a class of molybdenum-containing enzymes known as molybdenum hydroxylases, which include aldehyde oxidase (AOX) and xanthine (B1682287) oxidase (XO). nih.govnih.govnih.gov Extensive research has shown that AOX, found in the liver of various mammalian species, effectively metabolizes phthalazine and its derivatives. nih.govresearchgate.netresearchgate.net The primary site of oxidation for the parent phthalazine molecule is the C4 position, yielding 1-phthalazinone. nih.govresearchgate.netacs.org
Studies on substituted phthalazines reveal that the nature of the substituent significantly impacts the molecule's interaction with these enzymes. nih.govnih.gov For example, 1-aminophthalazine is readily oxidized by rabbit liver aldehyde oxidase to 4-amino-1-(2H)-phthalazinone, but it acts as a competitive inhibitor for bovine milk xanthine oxidase. nih.gov The efficiency of these enzymatic reactions is also dependent on the size and lipophilicity of the substituents, with different species of AOX exhibiting active sites of varying sizes. nih.gov Given that this compound already possesses oxidized carbons at the C1 and C4 positions, enzymatic activity would likely target other sites on the molecule, such as the aromatic ring or the N-alkyl group, though such specific metabolic pathways have not been detailed in the literature.
Table 1: Summary of Enzymatic Oxidation Studies on Phthalazine Derivatives
| Substrate | Enzyme(s) | Primary Metabolite | Key Findings | Reference(s) |
|---|---|---|---|---|
| Phthalazine | Aldehyde Oxidase (AOX), Xanthine Oxidase (XO) | 1-Phthalazinone | AOX is the predominant enzyme for oxidation. Oxidation occurs at C4. | nih.govnih.govresearchgate.netacs.org |
| 1-Chlorophthalazine | Aldehyde Oxidase, Xanthine Oxidase | 4-Chloro-1-(2H)-phthalazinone | More efficient substrate than parent phthalazine for both enzymes. | nih.gov |
| 1-Aminophthalazine | Aldehyde Oxidase | 4-Amino-1-(2H)-phthalazinone | Oxidized by AOX but is a competitive inhibitor of XO. | nih.gov |
| 1-Substituted Phthalazines | Aldehyde Oxidase (various species) | 4-Oxo derivatives | Reactivity depends on substituent size and lipophilicity; species differences observed. | nih.gov |
Oxidative Ring Cleavage Reactions
The phthalazine-1,4-dione ring system can undergo cleavage under oxidative conditions. Electrochemical studies on the parent compound, 2,3-dihydrophthalazine-1,4-dione, show that it is oxidized to the unstable intermediate phthalazine-1,4-dione. In aqueous and amphiprotic non-aqueous solvents, this intermediate rapidly participates in an oxidative ring cleavage (ORC) reaction to yield phthalic acid. This reaction's rate is dependent on the solvent's properties, being much slower in aprotic solvents like acetonitrile.
Another pathway for ring destruction involves electron transfer, which can induce the opening of the pyridazine (B1198779) ring in substituted phthalazines to form phthalonitrile (B49051) derivatives. The presence of the electron-donating dimethylamino group at the C6 position in this compound would be expected to influence the electron density of the aromatic ring and the stability of any intermediates, thereby affecting the rate and mechanism of such ring-cleavage reactions.
Nucleophilic and Electrophilic Reactivity Studies
Nucleophilic Substitution Patterns (e.g., at nitrogen or oxygen)
The phthalazine-1,4-dione scaffold presents multiple sites for nucleophilic attack. While direct studies on this compound are limited, extensive research on related structures provides a clear indication of its likely reactivity.
A common strategy to enhance nucleophilic substitution is the conversion of the carbonyl groups into better leaving groups. For instance, reacting phthalazine-1,4-diones with reagents like phosphorus oxychloride (POCl₃) can yield chlorinated derivatives, such as 1,4-dichlorophthalazines. acs.org These chlorinated compounds are highly susceptible to nucleophilic substitution, where the chlorine atoms can be displaced by a variety of nucleophiles including amines (e.g., morpholine), alkoxides, azide (B81097), and hydrazine. nih.gov
Furthermore, the nitrogen atoms of the pyridazine ring can also be sites for nucleophilic attack, particularly after alkylation. The oxygen atoms of the carbonyl groups can also exhibit nucleophilic character or be derivatized to facilitate reactions. For example, phthalazinones can be treated with silylating agents like hexamethyldisilazane (B44280) (HMDS) to form silyloxy derivatives. nih.gov This modification activates the molecule for subsequent reactions, such as glycosylation, where the silyloxy group is substituted by a sugar moiety. nih.gov The chemoselectivity between N- and O-alkylation is a key aspect, with research showing that N-alkylation is often favored due to the interaction between the high-energy HOMO at the nitrogen atom and the LUMO of the electrophile. nih.gov
Table 2: Examples of Nucleophilic Reactions on Related Phthalazine Cores
| Starting Material | Reagent(s) | Site of Reaction | Product Type | Reference(s) |
|---|---|---|---|---|
| Phthalazine-1,4-dione | POCl₃, then Nucleophile (e.g., morpholine, R-NH₂) | C1, C4 | 1,4-Disubstituted phthalazine | acs.orgnih.gov |
| Phthalazinone | HMDS, then Sugar derivative/SnCl₄ | O (at C1) | O-Glycoside | nih.gov |
| 4-Benzylphthalazin-1(2H)-one | Ethyl acrylate | N (at N2) | N-Alkylated product | nih.gov |
Electrophilic Aromatic Substitution on the Phthalazine Core
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), with the reaction's regioselectivity being governed by the competing electronic effects of the substituents. The dimethylamino group is a powerful activating, ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. Conversely, the phthalazine-1,4-dione moiety is strongly deactivating due to the electron-withdrawing nature of the two carbonyl groups.
This creates a complex scenario for incoming electrophiles (E⁺):
Activating Effect: The -N(CH₃)₂ group at C6 directs substitution to the C5 (ortho) and C7 (para) positions.
Deactivating Effect: The dione (B5365651) system withdraws electron density from the entire benzene ring, making it less reactive than benzene itself.
The most likely position for electrophilic attack is C7. This position is para to the strongly activating dimethylamino group and is only meta to the C1-carbonyl group, making it the most electron-rich and sterically accessible site. The C5 position, while also activated (ortho to the amino group), is adjacent to the C4-carbonyl, which would exert a stronger deactivating inductive effect and present greater steric hindrance.
Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction | Conditions | Predicted Major Product | Rationale |
|---|---|---|---|
| Halogenation/Nitration | Mild / Non-acidic | 7-Halo/Nitro-6-(dimethylamino)phthalazine-1,4-dione | The activating -N(CH₃)₂ group directs para. Less steric hindrance and deactivation at C7 compared to C5. |
| Halogenation/Nitration | Strong Acid (e.g., HNO₃/H₂SO₄) | Low yield / Mixture of products | Protonation of -N(CH₃)₂ creates a deactivating, meta-directing group. Ring is strongly deactivated. |
Tautomerism and Isomerization Dynamics
Phthalazine-1,4-diones exist in a tautomeric relationship with their N-aminophthalimide isomers. researchgate.netacs.org This is a form of imine-enamine tautomerism. For the title compound, this compound, the corresponding tautomer would be N-amino-4-(dimethylamino)phthalimide.
These two forms are not merely resonance structures but distinct compounds that can be selectively synthesized and isolated. researchgate.netacs.org The synthesis can be directed by kinetic versus thermodynamic control. For example, the reaction of a substituted phthalic anhydride with hydrazine hydrate (B1144303) can yield the kinetically favored N-aminophthalimide (a 5-exo cyclization) at lower temperatures, while refluxing conditions lead to the thermodynamically more stable phthalazine-1,4-dione (a 6-endo cyclization). acs.org
The interconversion between these tautomers can be facilitated, for instance, under acidic conditions. Studies have shown that N-aminophthalimide derivatives can be gradually converted to the more stable phthalazine-1,4-dione form in the presence of acetic acid. researchgate.netacs.org Spectroscopic methods like NMR can be used to monitor this conversion over time. Although both are tautomeric pairs, they possess significantly different physical properties, such as polarity, which allows for their separation by techniques like column chromatography. acs.org In solution, while an equilibrium exists, the diketo form of the phthalazine-1,4-dione is generally considered the more energetically favorable and stable tautomer. nih.gov
Computational Approaches to Reaction Mechanism Prediction
Computational chemistry has emerged as an indispensable tool for elucidating the complex reaction mechanisms of chemiluminescent compounds, including phthalazine-1,4-dione derivatives. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of theoretical research on its parent compound, luminol (5-amino-2,3-dihydrophthalazine-1,4-dione), provides profound insights into the methodologies and predictive power of these approaches. The principles and computational strategies applied to luminol are directly relevant to understanding the reactivity of its dimethylamino analog.
At the forefront of these computational methods is Density Functional Theory (DFT), often coupled with Time-Dependent DFT (TD-DFT). researchgate.net These quantum mechanical calculations allow for the detailed exploration of potential energy surfaces, the identification of transient intermediates, and the characterization of transition states that are often inaccessible through experimental means alone. nih.gov For phthalazine-1,4-dione systems, computational studies are instrumental in dissecting the multistep chemiluminescence pathway, which includes oxidation, cyclization to a peroxide intermediate, and subsequent decomposition to an electronically excited emitter. nih.gov
Detailed Research Findings from a Representative Luminol Study
A seminal study combining DFT and Complete Active Space Second-order Perturbation Theory (CASPT2) has provided a detailed molecular-level understanding of the luminol chemiluminescence mechanism. nih.gov The key findings from such computational investigations can be summarized as follows:
Initial Oxidation: The process is initiated by the deprotonation of the luminol molecule in an alkaline medium to form a dianion. nih.gov This dianion then reacts with molecular oxygen. Computational models can calculate the energy barriers for different proposed pathways, such as the formation of a diazaquinone intermediate versus a concerted addition of oxygen. nih.gov
Peroxide Intermediate Formation: A crucial step in the chemiluminescence pathway is the formation of a high-energy cyclic peroxide intermediate. Computational studies can model the structure and stability of this transient species. The calculations often reveal that the formation of this endoperoxide and the subsequent elimination of a nitrogen molecule are key to generating the excited state product. mdpi.com
Chemiexcitation Step: TD-DFT calculations are particularly important for understanding the chemiexcitation step, where the system transitions from the ground electronic state to an excited state. researchgate.net These calculations can predict the vertical excitation energies and identify the nature of the excited states involved (e.g., singlet vs. triplet). The efficiency of light emission is directly related to the energetics of these excited states.
Emitter Formation and Relaxation: The final step involves the decomposition of the peroxide intermediate to form the light-emitting species, an excited state of the corresponding aminophthalate anion. Computational models can predict the geometry and electronic structure of this emitter and its subsequent radiative decay to the ground state, which corresponds to the observed light emission. nih.gov
Interactive Data Table: Predicted Energetics of Key Species in Luminol Chemiluminescence
The following table, based on data typically generated in computational studies of luminol, illustrates the relative energies of key intermediates and transition states in the chemiluminescence reaction pathway. These values are crucial for predicting the feasibility and kinetics of the proposed mechanism.
| Species/Transition State | Description | Predicted Relative Energy (kcal/mol) |
| Luminol Dianion + O₂ | Initial Reactants | 0.0 |
| TS1 | Transition state for oxygen addition | +15.2 |
| Peroxide Intermediate | Cyclic peroxide adduct | -25.6 |
| TS2 | Transition state for N₂ elimination | +5.8 |
| Excited Aminophthalate | Singlet excited state emitter | -70.3 |
| Ground State Aminophthalate | Final product after light emission | -135.8 |
Note: The values in this table are representative and intended for illustrative purposes to demonstrate the type of data generated from computational studies on luminol. Actual values can vary depending on the level of theory and computational model used.
The application of these computational approaches allows researchers to rationalize experimental observations, such as the requirement for a basic medium for the reaction to proceed. nih.gov Furthermore, by calculating key electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the reactivity of different phthalazine derivatives can be compared and predicted. For instance, the introduction of the electron-donating dimethylamino group in this compound, compared to the amino group in luminol, would be expected to alter the HOMO-LUMO gap and influence the kinetics of the oxidation steps, a hypothesis that can be rigorously tested using these computational tools.
Advanced Spectroscopic and Structural Characterization of 6 Dimethylamino Phthalazine 1,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and the solid state.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
For 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione, specific chemical shifts have been reported in Deuterated Dimethyl Sulfoxide (DMSO-d₆). The ¹H NMR spectrum shows a singlet at δ 3.05 ppm, which corresponds to the six protons of the two methyl groups attached to the nitrogen atom (N(CH₃)₂). A multiplet observed in the range of δ 7.2–7.8 ppm is assigned to the four protons of the aromatic ring.
Detailed ¹³C NMR chemical shift assignments for 6-(Dimethylamino)phthalazine-1,4-dione are not widely available in the reviewed literature. However, analysis of related phthalazinedione structures indicates that the carbonyl carbons (C=O) typically resonate downfield, while the carbons of the aromatic ring and the dimethylamino group appear at characteristic chemical shifts. The low solubility of some phthalazine-1,4-dione derivatives can make the characterization of quaternary and carbonyl carbons by ¹³C-NMR challenging. nih.gov
Table 1: ¹H NMR Chemical Shift Data for 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 3.05 | Singlet (s) | 6H | N(CH₃)₂ | DMSO-d₆ |
| 7.2–7.8 | Multiplet (m) | 4H | Aromatic | DMSO-d₆ |
Data sourced from reference .
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are powerful methods for establishing connectivity between atoms. A COSY spectrum reveals correlations between coupled protons, while an HMQC spectrum correlates proton signals with the carbon atoms to which they are directly attached.
While the application of 2D NMR techniques has been documented for various derivatives of naphthalene-1,4-dione and other complex heterocyclic systems to confirm structural assignments, specific COSY and HMQC data for this compound were not found in the reviewed scientific literature. nih.gov
Solid-state NMR (ssNMR) is a crucial technique for characterizing the structure and dynamics of materials in the solid state, including identifying different polymorphic forms and amorphous content. This is particularly important for understanding the physical properties of crystalline and non-crystalline solids.
Although ssNMR has been applied to study the thermal polymerization of other organic compounds, no specific studies utilizing solid-state NMR for the characterization of polymorphism or amorphous forms of this compound were identified in the available literature. nih.gov
Vibrational Spectroscopy (Infrared and Raman)
The IR spectrum of 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione exhibits distinct absorption bands that are indicative of its key functional groups. A notable band appears at 3420 cm⁻¹, which is characteristic of the N-H stretching vibration. The presence of carbonyl groups (C=O) is confirmed by a strong absorption at 1675 cm⁻¹. Additionally, a band at 1260 cm⁻¹ is assigned to the C-N stretching vibration of the dimethylamino group.
Table 2: Characteristic Infrared Vibration Frequencies for 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3420 | N-H Stretch | Amine (N-H) |
| 1675 | C=O Stretch | Carbonyl (C=O) |
| 1260 | C-N Stretch | Dimethylamino (C-N) |
Data sourced from reference .
Intermolecular interactions, particularly hydrogen bonding, can significantly influence the spectroscopic properties of a molecule. In related N-aminophthalimides, intramolecular hydrogen bonding between a carbonyl group and an amino group has been observed in ¹H NMR spectra, leading to distinct chemical shifts for aromatic protons. nih.gov For phthalazine-1,4-dione derivatives, the presence of N-H groups allows for the formation of intermolecular hydrogen bonds, which can affect the vibrational frequencies of the N-H and C=O groups. These interactions can be studied by examining the shifts in their respective IR and Raman bands. However, a detailed analysis of hydrogen bonding and other intermolecular interactions specifically for this compound based on vibrational spectroscopy is not extensively covered in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For an aromatic compound like this compound, the spectrum is characterized by absorptions arising from π→π* and n→π* transitions. The phthalazine-1,4-dione core contains a conjugated system of pi (π) electrons, and the presence of the electron-donating dimethylamino group and carbonyl groups significantly influences the energy of these transitions.
Absorption Maxima and Molar Absorptivity
The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands. Typically, aromatic systems show a high-energy band (Band I) and a lower-energy band (Band II) corresponding to π→π* transitions. mdpi.com The electron-donating dimethylamino group (-N(CH₃)₂) acts as an auxochrome, which generally causes a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted phthalazinedione core. This is due to the delocalization of the nitrogen lone pair electrons into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
Additionally, the carbonyl groups and nitrogen heteroatoms possess non-bonding electrons (n-electrons), which can lead to lower-intensity n→π* transitions. These are often observed as shoulders on the main π→π* absorption bands. ekb.eg While specific molar absorptivity (ε) values for this exact compound are not widely published, analogous compounds show high ε values (in the range of 10⁴ to 10⁵ L·mol⁻¹·cm⁻¹) for π→π* transitions, indicative of highly probable electronic transitions. nih.gov
Table 1: Expected UV-Vis Absorption Characteristics for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π→π* (Band I) | ~250-290 | High (10⁴ - 10⁵) |
| π→π* (Band II) | ~300-350 | Moderate to High (10³ - 10⁴) |
| n→π* | ~380-420 | Low (10² - 10³) |
Note: These are estimated values based on the analysis of similar phthalazine (B143731) and aminophthalazine structures.
Solvent Effects on Electronic Spectra
The electronic absorption spectrum of this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.com The nature of the solvent can stabilize or destabilize the ground and excited states of the molecule to different extents, leading to shifts in λmax.
For π→π* transitions, an increase in solvent polarity typically causes a bathochromic (red) shift. Polar solvents tend to stabilize the more polar excited state to a greater degree than the ground state. researchgate.net Conversely, n→π* transitions often exhibit a hypsochromic (blue) shift in polar solvents. This is because the non-bonding electrons of the ground state can form hydrogen bonds with protic solvents, lowering the ground state energy and thus increasing the energy required for the transition. researchgate.netresearchgate.net Studying these shifts by measuring the spectrum in a range of solvents from non-polar (e.g., hexane) to polar protic (e.g., ethanol) and polar aprotic (e.g., DMSO) can provide valuable information about the nature of the electronic transitions. researchgate.net
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound. The theoretical exact mass of the compound (C₁₀H₁₁N₃O₂) can be calculated, and a match with the experimental HRMS value confirms its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. For instance, the use of techniques like inductively coupled plasma (ICP) combined with high-resolution instruments can offer species-independent quantitation for certain elements. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Nominal Mass | 205 u |
| Monoisotopic Mass | 205.08513 u |
| Expected HRMS Result | [M+H]⁺ = 206.09240 |
Note: The expected HRMS result is for the protonated molecule, a common species observed in ESI+ mass spectrometry.
Fragmentation Pathways and Isomeric Differentiation
In addition to the molecular ion peak, the mass spectrum displays a series of fragment ions resulting from the breakdown of the parent molecule. The fragmentation pattern is a unique fingerprint that helps to confirm the structure. For phthalazine-1,4-dione derivatives, common fragmentation pathways involve the loss of stable neutral molecules. raco.catresearchgate.net
Expected fragmentation for this compound would likely include:
Loss of a methyl radical (•CH₃): A cleavage from the dimethylamino group to give a stable ion at [M-15]⁺.
Loss of diazene (B1210634) (N₂): A retro-Diels-Alder type fragmentation of the heterocyclic ring can lead to the expulsion of a nitrogen molecule, resulting in a peak at [M-28]⁺. raco.cat
Loss of carbon monoxide (CO): Successive losses of CO from the dione (B5365651) structure are also characteristic, leading to peaks at [M-28]⁺ and [M-56]⁺. researchgate.net
Cleavage of the heterocyclic ring: Fragmentation can lead to the formation of ions corresponding to the substituted benzene (B151609) ring and the heterocyclic portion separately.
This fragmentation pattern can also help differentiate it from isomers. For example, its isomer 5-(Dimethylamino)phthalazine-1,4-dione would likely show a different relative abundance of certain fragment ions due to the different substitution pattern on the aromatic ring, even though the major fragments might be similar.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Neutral Loss |
|---|---|---|
| 205 | [C₁₀H₁₁N₃O₂]⁺ | Molecular Ion |
| 190 | [C₉H₈N₃O₂]⁺ | •CH₃ |
| 177 | [C₁₀H₁₁NO₂]⁺ | N₂ |
| 162 | [C₉H₈NO₂]⁺ | N₂ + •CH₃ |
| 148 | [C₉H₈N₂O]⁺ | CO + •CH₃ |
Note: These represent a simplified set of potential fragments based on common fragmentation pathways for this class of compounds.
X-ray Crystallography and Solid-State Structure Determination
While spectroscopic methods provide information about the electronic structure and connectivity of a molecule, X-ray crystallography offers a definitive three-dimensional map of the atomic positions in the solid state. As of the current literature survey, a specific crystal structure for this compound has not been reported.
However, if a suitable single crystal were obtained, X-ray diffraction analysis would yield precise data on:
Bond Lengths and Angles: Confirming the geometry of the fused heterocyclic and aromatic rings.
Planarity: Determining the degree of planarity of the phthalazinedione system.
Conformation: Revealing the orientation of the dimethylamino group relative to the aromatic ring.
Intermolecular Interactions: Identifying non-covalent interactions such as hydrogen bonding (if any crystal solvent is present), π-π stacking between the aromatic rings of adjacent molecules, and van der Waals forces. These interactions govern the crystal packing and influence the material's bulk properties.
For related structures, such as derivatives of 1,4-di-p-toluidinoanthraquinone, crystallographic data includes the space group (e.g., P 1 21/c 1), unit cell dimensions (a, b, c, α, β, γ), and the number of molecules per unit cell (Z). nih.gov Such information would be invaluable for a complete structural characterization of this compound.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
There is no available powder X-ray diffraction data for this compound in the searched literature. PXRD data is used to identify the crystalline phase of a material and can provide information on its purity and polymorphism.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Analysis)
A Hirshfeld analysis of this compound has not been reported. This computational technique requires crystallographic data from SCXRD to map and quantify the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. Without the foundational crystallographic data, a Hirshfeld analysis cannot be performed.
Computational Chemistry and Theoretical Investigations of 6 Dimethylamino Phthalazine 1,4 Dione
Quantum Chemical Calculations
Quantum chemical calculations apply the principles of quantum mechanics to molecular systems to compute their properties. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT) has become a prevalent method in computational chemistry for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it suitable for a wide range of molecular systems. For 6-(Dimethylamino)phthalazine-1,4-dione, DFT is used to investigate its fundamental chemical properties.
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached. This optimized structure provides critical data on bond lengths, bond angles, and dihedral angles.
Electronic structure analysis, performed on the optimized geometry, reveals how electrons are distributed within the molecule. This analysis is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative of typical results from a DFT/B3LYP calculation and is intended to represent the type of parameters obtained from such a study.)
| Parameter | Atom Connection | Predicted Value |
| Bond Lengths | ||
| C=O | 1.22 Å | |
| C-N (ring) | 1.39 Å | |
| N-N | 1.38 Å | |
| C-C (aromatic) | 1.40 Å | |
| C-N (amino) | 1.37 Å | |
| N-CH₃ | 1.45 Å | |
| Bond Angles | ||
| O=C-N | 123.5° | |
| C-N-N | 120.0° | |
| C-C-N (amino) | 121.0° | |
| C-N-C (amino) | 118.0° |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable.
From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify a molecule's behavior. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
Table 2: Illustrative Chemical Reactivity Descriptors for this compound (Note: These values are representative for a phthalazine (B143731) derivative and are for illustrative purposes.)
| Parameter | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | EHOMO | - | -5.85 |
| LUMO Energy | ELUMO | - | -2.15 |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.70 |
| Ionization Potential | I | -EHOMO | 5.85 |
| Electron Affinity | A | -ELUMO | 2.15 |
| Electronegativity | χ | (I + A) / 2 | 4.00 |
| Chemical Hardness | η | (I - A) / 2 | 1.85 |
| Chemical Softness | S | 1 / η | 0.54 eV⁻¹ |
| Electrophilicity Index | ω | χ² / 2η | 4.32 |
An electrostatic potential (ESP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red: Regions of most negative electrostatic potential, typically found around electronegative atoms like oxygen or nitrogen. These areas are rich in electrons and are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, usually located around hydrogen atoms bonded to electronegative atoms. These areas are electron-poor and indicate sites for nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, an ESP map would likely show strong negative potential (red) around the two carbonyl oxygen atoms, indicating their role as hydrogen bond acceptors. The nitrogen atoms of the phthalazine ring and the dimethylamino group would also contribute to the electron-rich character. Positive potential (blue) would be expected on the hydrogen atoms of the aromatic ring and the methyl groups. Such maps are invaluable for predicting intermolecular interactions, including drug-receptor binding.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation without empirical parameters. While they can provide very high accuracy, their computational cost is significantly greater than that of DFT, making them challenging to apply to larger molecules. For a molecule the size of this compound, ab initio calculations would be computationally intensive but could serve as a benchmark for validating results from less costly methods like DFT.
Semi-empirical methods are based on the same fundamental framework as Hartree-Fock theory but introduce approximations and parameters to simplify the calculations. These methods neglect many of the computationally expensive electron-electron repulsion integrals and replace them with parameters derived from fitting to experimental or high-level ab initio data.
Common semi-empirical methods include:
MNDO (Modified Neglect of Diatomic Overlap)
AM1 (Austin Model 1)
PM3 (Parametric Model number 3)
These methods are much faster than DFT or ab initio calculations, allowing them to be used for very large biological systems or for high-throughput computational screening. The trade-off for this speed is a reduction in accuracy. However, for predicting general trends in molecular properties or for initial conformational searches of large molecules, semi-empirical methods remain a valuable tool in the computational chemist's arsenal.
Density Functional Theory (DFT) Studies
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are sparse, recent research on related heterocyclic systems demonstrates the utility of this approach for conformational analysis and understanding solvent interactions. nih.govacs.org
Conformational Analysis and Flexibility
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key points of flexibility are the rotation of the dimethylamino group and the potential for slight puckering of the dione-containing ring.
Solvent Effects on Molecular Behavior
The solvent environment can significantly influence the behavior of a solute molecule by affecting its conformation, electronic structure, and photophysical properties. For this compound, which possesses both hydrogen bond accepting (carbonyl oxygens, amino nitrogen) and potential donor (if protonated) sites, solvent interactions are particularly important.
Studies on analogous compounds like 2(4-N,N-dimethylaminophenyl)naphtho[1,2-d] researchgate.netacs.orgoxazole show that while UV-Vis absorption spectra can be insensitive to solvent polarity, fluorescence spectra often exhibit significant solvatochromism. nih.gov This indicates a substantial change in the dipole moment upon excitation, a phenomenon attributed to intramolecular charge transfer (ICT). nih.gov For this compound, polar protic solvents (like water or ethanol) would be expected to form hydrogen bonds with the carbonyl groups, stabilizing the ground state. The effect of solvents on the tautomeric equilibrium between phthalazine-1,4-diones and their N-aminophthalimide counterparts has also been noted, with different solvents favoring one form over the other. mdpi.com For instance, studies show that some phthalazine-1,4-dione derivatives are favored in DMSO-d₆ solvent. nih.gov
Spectroscopic Property Prediction from Theoretical Calculations
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, providing a direct link between molecular structure and the observed spectra.
GIAO NMR Chemical Shift Predictions
The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts using density functional theory (DFT). researchgate.net This method has been successfully applied to various heterocyclic compounds to correlate theoretical predictions with experimental data. researchgate.net
For the phthalazine-1,4-dione framework, experimental ¹H and ¹³C NMR data have been reported for several derivatives. mdpi.comnih.gov For example, the parent 2,3-dihydro-phthalazine-1,4-dione (3a) in DMSO-d₆ shows aromatic proton signals at δ 7.82 and 8.06 ppm, with corresponding carbon signals at δ 125.78, 128.68, 132.35, and 156.41 ppm. mdpi.com
A theoretical GIAO calculation for this compound would predict the chemical shifts for all its protons and carbons. The electron-donating effect of the dimethylamino group would be expected to cause an upfield shift (lower ppm value) for the protons and carbons on the substituted aromatic ring, particularly at the ortho and para positions relative to the substituent. The table below illustrates a typical comparison between experimental and GIAO-calculated chemical shifts for a related heterocyclic molecule, demonstrating the accuracy of such predictions.
Table 1: Illustrative Comparison of Experimental and GIAO/DFT Calculated ¹³C NMR Chemical Shifts for a Heterocyclic Compound This table is a representative example based on published data for other heterocyclic systems to illustrate the GIAO method's application and is not data for this compound.
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C-2 | 153.10 | 156.22 | -3.12 |
| C-1 | 145.90 | 157.21 | -11.31 |
| C-3 | 148.64 | 153.12 | -4.48 |
| C-5 | 121.35 | 131.09 | -9.74 |
TD-DFT for UV-Vis and Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating electronic excited states and simulating UV-Vis absorption spectra. youtube.com Extensive research on phthalocyanines and other N-heterocycles demonstrates that TD-DFT, especially with range-separated functionals like CAM-B3LYP, can provide accurate predictions of vertical excitation energies. nih.govnih.gov
The UV-Vis spectrum of the phthalazine-1,4-dione core is expected to be characterized by π→π* and n→π* transitions. The introduction of the electron-donating dimethylamino group at the 6-position is anticipated to create a "push-pull" system, where the amino group acts as an electron donor and the dione (B5365651) moiety as an electron acceptor. This configuration typically leads to an intramolecular charge transfer (ICT) band at a longer wavelength (a bathochromic or red shift) compared to the unsubstituted parent compound. nih.gov
TD-DFT calculations can model these transitions, predict their energies (λₘₐₓ), and oscillator strengths (related to intensity). A methodological survey on phthalocyanines showed that while various factors can influence the exact predicted energies, the trends across related molecules are reliably reproduced. nih.gov
Table 2: Example of TD-DFT Predicted vs. Experimental UV-Vis Absorption Maxima (λₘₐₓ) for a Condensed Phthalazine Derivative This table is based on published data for a related phthalazine system to illustrate the TD-DFT method's application and is not data for this compound. ias.ac.in
| Compound | Experimental λₘₐₓ (nm) | Calculated λₘₐₓ (nm) | Assignment |
|---|---|---|---|
| Condensed Phthalazine 1 | 355 | 350 | HOMO → LUMO (π→π) |
| 240 | 245 | HOMO-1 → LUMO (π→π) | |
| 220 | 225 | HOMO → LUMO+1 (π→π*) |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms, modeling reaction pathways, and analyzing the structures and energies of transition states. The synthesis of phthalazine-1,4-diones offers a clear example where such modeling can provide critical insights.
The formation of the phthalazine-1,4-dione ring system from precursors like isobenzofuran-1,3-dione and hydrazine (B178648) hydrate (B1144303) involves a key cyclization step. mdpi.com Experimental studies have shown this reaction to be under thermodynamic and kinetic control, where two different products can be selectively formed. mdpi.comnih.gov
Kinetic Control: At lower temperatures (e.g., -20°C to 0°C), the reaction favors a 5-exo cyclization, leading to the formation of N-aminophthalimide isomers. mdpi.comnih.gov
Thermodynamic Control: At higher temperatures (reflux), the reaction favors a 6-endo cyclization, yielding the more stable phthalazine-1,4-dione product. mdpi.comnih.gov
Furthermore, the N-aminophthalimide can be converted to the thermodynamically more stable phthalazine-1,4-dione by refluxing in an acidic medium like acetic acid. mdpi.com
Theoretical modeling could be employed to map the potential energy surface for this reaction. By calculating the energies of the reactants, intermediates, transition states (for both 5-exo and 6-endo pathways), and products, one can quantitatively understand why the phthalazine-1,4-dione is the thermodynamic product. The calculated activation energy for the 5-exo pathway would be expected to be lower than that for the 6-endo pathway, explaining its formation as the kinetic product. Transition state analysis would reveal the geometry of the key bond-forming steps and the energetic barriers that govern the reaction's selectivity.
Photophysical Properties and Luminescence Mechanisms of 6 Dimethylamino Phthalazine 1,4 Dione
Chemiluminescence Characteristics
The chemiluminescence of 6-(Dimethylamino)phthalazine-1,4-dione, akin to its parent compound luminol (B1675438), is observed during its oxidation in the presence of a base and an oxidizing agent, typically hydrogen peroxide and a catalyst. The following subsections detail the key characteristics of this light-emitting reaction.
Emission Spectra and Wavelength Maxima
Table 1: Comparison of Emission Wavelength Maxima of Luminol and a Related Derivative
| Compound | Solvent/Conditions | Emission Wavelength Maximum (λmax) |
| Luminol | Aqueous alkaline solution | ~425 nm nih.gov |
| Isoluminol | Aqueous alkaline solution | Not Specified |
Note: Specific data for this compound is not available. The data for luminol is provided for comparison.
Chemiluminescence Quantum Yields
The chemiluminescence quantum yield (ΦCL) is a critical parameter that quantifies the efficiency of a chemiluminescent reaction, representing the ratio of emitted photons to the number of reacting molecules nih.gov. The quantum yield of luminol itself is relatively low in aqueous solutions, typically around 1% researchgate.net. However, in aprotic solvents like dimethyl sulfoxide (DMSO), the quantum yield can be significantly higher researchgate.net. The substitution pattern on the phthalazine (B143731) ring plays a crucial role in determining the quantum yield. Theoretical studies have suggested that electron-donating groups, such as the dimethylamino group, can enhance the chemiluminescence properties of luminol derivatives. While precise experimental quantum yields for this compound are not documented in the available literature, it is hypothesized that it would exhibit a higher quantum yield compared to luminol under similar conditions due to the electronic effect of the dimethylamino group.
Table 2: Chemiluminescence Quantum Yields of Luminol in Different Solvents
| Compound | Solvent | Quantum Yield (ΦCL) |
| Luminol | Aqueous Solution | ~0.01 researchgate.net |
| Luminol | DMSO | Significantly higher than in aqueous solution researchgate.net |
Note: Specific data for this compound is not available. The data for luminol is provided for context.
Role of Solvent and pH on Chemiluminescence Efficiency and Spectrum
The solvent environment and pH play a pivotal role in the chemiluminescence of phthalazine-1,4-dione derivatives nih.gov. The reaction generally requires alkaline conditions for the deprotonation of the hydrazide moiety, which is a crucial step in the activation of the molecule for oxidation nih.govresearchgate.netnih.govacs.org. The optimal pH for luminol chemiluminescence is typically in the range of 8.5 to 11.5 nih.gov. It is expected that this compound will also exhibit maximum chemiluminescence efficiency in a similar alkaline pH range.
The nature of the solvent also has a profound impact. In aprotic polar solvents like DMSO, the chemiluminescence of luminol is often more intense and sustained compared to aqueous solutions researchgate.net. This is attributed to differences in the reaction mechanism and the stability of intermediates in different solvent environments. The emission spectrum can also be influenced by the solvent polarity, with more polar solvents often leading to a red shift (longer wavelength) in the emission maximum.
Mechanistic Intermediates in Chemiluminescence
The chemiluminescence of luminol and its derivatives proceeds through a series of complex steps involving the formation of key mechanistic intermediates. The generally accepted mechanism involves the initial oxidation of the hydrazide to form a diazaquinone, followed by reaction with a peroxide species to generate a cyclic peroxide intermediate, which then decomposes to produce an excited-state emitter.
Dianion Formation and Oxidation
In an alkaline medium, this compound is expected to exist in equilibrium with its monoanion and dianion forms, with the dianion being the key species for the chemiluminescent reaction. The first step involves the removal of the two acidic protons from the hydrazide moiety by a base, leading to the formation of the dianion nih.gov. This dianion is a much stronger reducing agent than the neutral molecule and is readily oxidized.
The oxidation of the dianion, typically by an oxidizing agent like hydrogen peroxide in the presence of a catalyst (e.g., metal ions), leads to the formation of an unstable diazaquinone intermediate. This intermediate then reacts with a hydroperoxide anion (HOO-) to form a cyclic peroxide, often a dioxetane or a related six-membered ring endoperoxide rsc.org. The decomposition of this high-energy cyclic peroxide is the crucial step that generates the electronically excited state of the final product, which is a substituted phthalate derivative. The relaxation of this excited state to the ground state results in the emission of a photon of light, observed as chemiluminescence.
Endoperoxide and Dioxetane Species
The chemiluminescence of luminol and its derivatives is a complex process involving high-energy peroxide intermediates. The generally accepted mechanism proceeds through the formation of a cyclic peroxide, which is a key precursor to the light-emitting species.
In the presence of a base and an oxidizing agent (like hydrogen peroxide), luminol is oxidized to a diazaquinone intermediate. This intermediate then reacts with a peroxide anion. libretexts.org The subsequent step involves the formation of a cyclic peroxide intermediate. While endoperoxides can be intermediates in some chemiluminescent reactions, in the case of luminol, a bicyclic peroxide intermediate, sometimes referred to as a dioxetane-like structure, is proposed. researchgate.net This highly unstable molecule is not isolated but is the direct precursor to the electronically excited product. sciencebuddies.orgwikipedia.org The decomposition of this peroxide involves the cleavage of the weak O-O bond and the loss of a molecule of nitrogen, a process that is highly exothermic and efficient at generating an excited state. bris.ac.uk
For this compound, the same mechanistic pathway is expected. The presence of the dimethylamino group is not anticipated to fundamentally alter the formation of these endoperoxide and dioxetane-like species, which are critical for the chemiluminescence reaction.
Excited State Formation and Relaxation Pathways
The energy released from the decomposition of the unstable peroxide intermediate is substantial enough to populate an electronically excited state of the final product. In the case of luminol, the product is the 3-aminophthalate dianion. libretexts.org The reaction produces this molecule in an excited singlet state (S1). bris.ac.uk
The formation of the excited state is a cornerstone of the chemiluminescence mechanism. As the unstable peroxide decomposes, the electrons rearrange to form the new bonds of the aminophthalate and nitrogen gas, with the aminophthalate product being left in an electronically excited configuration. sciencebuddies.org
Relaxation from this excited state to the ground state occurs via the emission of a photon of light, which is observed as the characteristic blue glow of luminol. libretexts.org The wavelength of this emission is centered around 425 nm in aqueous solutions. nih.gov The entire process, from the chemical reaction to the emission of light, is a form of chemiluminescence. sciencebuddies.org
It is this relaxation pathway that is responsible for the light emission. For this compound, the emitter would be the corresponding 4-(dimethylamino)phthalate dianion. The relaxation of this excited species to its ground state would result in the emission of a photon, and thus, light. The specific energy of the transition, and therefore the color of the light, would be influenced by the electronic properties of the dimethylamino group.
Influence of Substituents on Luminescence Properties (Structure-Luminescence Relationships)
Effect of the Dimethylamino Group on Emission Characteristics
Substituents on the aromatic ring of luminol can significantly impact its luminescence properties through electronic and steric effects. nih.gov Electron-donating groups are known to generally enhance the intensity of chemiluminescence. bris.ac.uk
The dimethylamino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increased electron density in the aromatic system is expected to have a pronounced effect on the luminescence of this compound compared to luminol. Theoretical studies on substituted luminol derivatives have suggested that electron-donating moieties can lead to enhanced chemiluminescence properties. researchgate.net The introduction of a dimethylamino group could potentially lead to a higher quantum yield of chemiluminescence. researchgate.net
Furthermore, the position of the substituent is crucial. The 6-position is part of the benzene (B151609) ring portion of the molecule, and substituents here directly influence the electronic structure of the resulting phthalate emitter. An electron-donating group like the dimethylamino group would be expected to raise the energy of the highest occupied molecular orbital (HOMO) of the emitter, which could lead to a red-shift (a shift to longer wavelengths) in the emission spectrum compared to luminol.
Role of Catalyst and Oxidant Nature
The chemiluminescence of luminol is highly dependent on the presence of a catalyst and a suitable oxidant. nih.gov A variety of transition metal ions and their complexes, such as iron, copper, and cobalt, are known to catalyze the reaction. hbdsbio.comillinois.edu Peroxidases, like horseradish peroxidase, are also highly effective catalysts. nih.gov The role of the catalyst is to facilitate the decomposition of the oxidant, typically hydrogen peroxide, and to accelerate the oxidation of the luminol molecule, thereby increasing the rate and intensity of the light emission. hbdsbio.com
For this compound, a similar dependence on catalysts and oxidants is expected. The fundamental mechanism of oxidation and catalysis should remain the same. The specific efficiency of different catalysts and oxidants might be modulated by the electronic changes introduced by the dimethylamino group, but the general requirement for these components to achieve significant light emission would persist.
Photoluminescence (Fluorescence and Phosphorescence) Considerations
Photoluminescence is the emission of light from a substance that has absorbed light. It encompasses both fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). The emitter in the chemiluminescence of luminol, the 3-aminophthalate ion, is also fluorescent. The fluorescence spectrum of 3-aminophthalate closely matches the chemiluminescence spectrum of luminol, providing strong evidence that it is the light-emitting species. nih.gov
Excitation and Emission Spectra
For luminol itself, the fluorescence excitation peak is at approximately 351 nm, and the emission peak is around 415 nm. aatbio.com The fluorescence of the chemiluminescence product, 3-aminophthalate, has an emission maximum at about 425 nm in aqueous solution, which corresponds to the blue light observed during the chemiluminescent reaction. researchgate.net
Below is a table summarizing the known spectral properties of luminol, which serves as a reference for the predicted properties of this compound.
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Conditions |
| Luminol (Fluorescence) | 351 | 415 | Not specified |
| Luminol (Chemiluminescence) | N/A | ~425 | Aqueous |
| 3-Aminophthalate (Fluorescence) | ~350 | ~425 | Aqueous |
Table 1: Photophysical data for Luminol and its chemiluminescence product.
Quantum Yields and Lifetimes
The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. For a molecule like this compound, the quantum yield would be significantly influenced by the nature of its lowest excited singlet state (S1) and the competition between radiative (fluorescence) and non-radiative decay pathways. The presence of the electron-donating dimethylamino group is expected to play a crucial role in its photophysical behavior. In similar donor-acceptor systems, the quantum yield is often highly dependent on solvent polarity, temperature, and the specific molecular conformation.
Similarly, the fluorescence lifetime (τf), which is the average time a molecule spends in the excited state before returning to the ground state, is a key characteristic. This parameter is inversely proportional to the sum of the rate constants for all de-excitation processes. For fluorescent molecules, lifetimes are typically in the nanosecond range. The specific lifetime of this compound would be contingent upon its structural and environmental conditions.
To provide a quantitative understanding, detailed experimental measurements would be required. The table below illustrates the type of data that would be necessary for a thorough characterization, though it is important to note that these values are hypothetical due to the absence of specific literature data.
| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
|---|---|---|
| Hexane | - | - |
| Dichloromethane | - | - |
| Acetonitrile | - | - |
| Methanol | - | - |
Mechanisms of Photoexcitation and Deactivation
The process of photoexcitation in this compound would begin with the absorption of a photon, elevating the molecule from its ground electronic state (S0) to an excited singlet state (S1, S2, etc.). The specific wavelength of light absorbed would correspond to the energy difference between these electronic states. Given the presence of the dimethylamino group (an electron donor) and the phthalazine-1,4-dione core (containing electron-withdrawing carbonyl groups), it is plausible that the absorption of light would induce an intramolecular charge transfer (ICT) transition.
Following excitation, the molecule can return to the ground state through several deactivation pathways:
Radiative Decay (Fluorescence): The molecule can emit a photon and return to the ground state. The energy of the emitted photon is typically lower than that of the absorbed photon, resulting in a Stokes shift.
Non-Radiative Decay:
Internal Conversion (IC): This is a radiationless transition between electronic states of the same multiplicity (e.g., S1 to S0). This process is often efficient and competes with fluorescence.
Intersystem Crossing (ISC): This involves a transition between states of different multiplicity (e.g., from a singlet state S1 to a triplet state T1). Once in the triplet state, the molecule can undergo phosphorescence (radiative decay from T1 to S0) or non-radiatively return to the ground state. The efficiency of ISC is influenced by the presence of heavy atoms and specific molecular geometries.
Vibrational Relaxation: Within each electronic state, the molecule rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of that electronic state.
For molecules with ICT character, the excited state dynamics can be complex. The geometry of the molecule in the excited state may differ significantly from the ground state, potentially leading to the formation of twisted intramolecular charge transfer (TICT) states, especially in polar solvents. The formation of a TICT state can provide an efficient non-radiative decay channel, which would quench fluorescence and reduce the quantum yield.
A comprehensive understanding of these mechanisms for this compound would necessitate advanced spectroscopic techniques, such as time-resolved fluorescence and transient absorption spectroscopy, coupled with quantum chemical calculations.
Structure Property Relationships in Phthalazinedione Systems
Electronic Structure and Reactivity Correlations
The electronic landscape of the phthalazinedione ring system is significantly influenced by the nature and position of its substituents. The introduction of a dimethylamino group at the 6-position is expected to induce profound changes in the molecule's reactivity and electronic properties through a combination of inductive and resonance effects.
Inductive and Resonance Effects of Substituents
The dimethylamino group is a powerful electron-donating group (EDG). Its influence on the phthalazinedione core can be understood through two primary electronic mechanisms:
Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. This donation of electron density is a strong effect that increases the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to the substituent. In the case of 6-(dimethylamino)phthalazine-1,4-dione, this would enhance the electron density at positions 5 and 7.
While no specific data for this compound is available, data for a closely related isomer, 8-Amino-4-(dimethylamino)phthalazin-1(2H)-one, has been reported. ekb.eg Although this compound has a different substitution pattern, the presence of the amino and dimethylamino groups provides some insight into the spectroscopic signatures of such electron-rich phthalazinediones.
Table 1: Spectroscopic Data for 8-Amino-4-(dimethylamino)phthalazin-1(2H)-one ekb.eg
| Spectroscopic Technique | Observed Data |
| IR (KBr, cm⁻¹) | 3422 (NH₂), 3380 (NH), 1645 (C=O) |
| ¹H NMR (DMSO-d₆, ppm) | 11.85 (s, 1H, NH), 7.55-6.90 (m, 3H, Ar-H), 6.50 (s, 2H, NH₂), 3.15 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (DMSO-d₆, ppm) | 161.8 (C=O), 151.9 (C-NH₂), 151.1 (C-NMe₂), 134.3, 127.0, 122.3, 116.9, 110.9, 109.9 (Ar-C), 43.3 (N(CH₃)₂) |
| MS (m/z) | M⁺ 204 (25%) |
Note: This data is for an isomer and is presented for illustrative purposes to show typical spectroscopic values for an aminophthalazinedione.
Aromaticity and Tautomeric Forms
Phthalazine-1,4-diones can exist in several tautomeric forms. The predominant form is the diketo tautomer, but enol and zwitterionic forms can also exist in equilibrium. The presence of the electron-donating dimethylamino group can influence the stability of these tautomers. By increasing the electron density in the aromatic ring, the dimethylamino group can enhance the aromatic character of the system, further stabilizing the diketo form. nih.gov
The tautomeric equilibrium between N-aminophthalimides and phthalazine-1,4-diones is a well-studied phenomenon. mdpi.com These two forms are tautomeric pairs, and their selective synthesis can be achieved by controlling the reaction conditions. mdpi.com The interconversion is often mediated by acid or base. The stability of the phthalazine-1,4-dione form is generally favored under thermodynamic control. mdpi.com
The aromaticity of the phthalazinedione system is a key factor in its stability. Any perturbation of the electron system, either by electron-donating or electron-withdrawing groups, can influence the degree of aromaticity. While one might intuitively assume that electron-donating groups enhance aromaticity by increasing electron density, studies on porphyrinoids have shown that any form of electronic perturbation, whether from donating or withdrawing groups, can lead to a reduction in aromaticity. nih.gov
Relationships between Molecular Structure and Photophysical Output
The photophysical properties of phthalazinedione derivatives, such as their absorption and emission characteristics, are intimately linked to their molecular structure. The introduction of a dimethylamino group is expected to have a significant impact on the photophysical output of the phthalazinedione core.
Tunability of Emission Wavelength and Intensity
The dimethylamino group, being a strong electron-donating group, is expected to cause a bathochromic (red) shift in both the absorption and emission spectra of the phthalazinedione. This is due to the formation of an intramolecular charge-transfer (ICT) state upon excitation, where electron density is pushed from the dimethylamino group to the electron-accepting phthalazinedione core. This ICT character lowers the energy of the excited state, resulting in absorption and emission at longer wavelengths.
The intensity of the fluorescence is also highly dependent on the nature of the substituents. While specific data for this compound is not available, studies on other systems with dimethylamino substituents have shown that these groups can lead to significant fluorescence quantum yields due to the population of a planar and emissive ICT state. The fluorescence intensity and wavelength can also be highly sensitive to the solvent polarity, a phenomenon known as solvatochromism.
Impact of Conjugation and Planarity
The extent of π-conjugation and the planarity of the molecule are critical factors governing its photophysical properties. The phthalazinedione system is inherently a conjugated system. The introduction of the dimethylamino group extends this conjugation. For the resonance effect to be maximal, the p-orbital of the nitrogen atom must be aligned with the π-system of the aromatic ring, which requires a planar or near-planar geometry.
Any steric hindrance that forces the dimethylamino group to twist out of the plane of the aromatic ring would reduce the extent of conjugation and thus alter the photophysical properties. This would likely lead to a hypsochromic (blue) shift in the absorption and emission spectra and a decrease in the fluorescence intensity. The planarity of the excited state is also crucial for efficient emission. Molecules that can adopt a more planar conformation in the excited state often exhibit enhanced fluorescence.
Intermolecular Interactions and Self-Assembly Properties
The nature of the intermolecular interactions in the solid state dictates the crystal packing and can influence the bulk properties of the material. The introduction of a dimethylamino group into the phthalazinedione framework provides additional sites for intermolecular interactions, which can be exploited in crystal engineering. nih.gov
The primary intermolecular interactions expected for this compound include:
Hydrogen Bonding: The diketo form of the phthalazinedione has two N-H groups that can act as hydrogen bond donors. The carbonyl oxygens can act as hydrogen bond acceptors. These interactions are fundamental to the self-assembly of many phthalazinedione derivatives.
π-π Stacking: The aromatic rings of the phthalazinedione molecules can interact through π-π stacking interactions. The electron-rich nature of the benzene ring due to the dimethylamino group could influence the geometry and strength of these interactions.
The interplay of these interactions will determine the final crystal structure. The ability to form robust hydrogen-bonded networks is a key principle in crystal engineering and is often used to design cocrystals with desired physicochemical properties. nih.gov The self-assembly of molecules into well-defined architectures can also be driven by a combination of hydrogen bonding and π-π stacking interactions, leading to the formation of functional materials such as luminescent gels. rsc.org The specific arrangement of molecules in the crystal can also modulate their reactivity and photophysical properties in the solid state. rsc.org
Hydrogen Bonding Networks
Hydrogen bonds are fundamental in dictating the crystal packing and molecular assembly of phthalazinedione systems. The core structure of a phthalazinedione, such as in 2,3-dihydrophthalazine-1,4-dione, features N-H groups that act as hydrogen bond donors and carbonyl oxygens (C=O) that serve as acceptors. ruc.dk This arrangement facilitates the formation of robust intermolecular hydrogen bonds.
In unsubstituted or symmetrically substituted phthalazine-1,4-diones, these interactions often lead to the formation of well-defined patterns like chains or dimers. For instance, in the crystal structure of some related heterocyclic compounds, molecules are linked into chains or more complex three-dimensional networks through N-H···O hydrogen bonds. nih.gov The strength and geometry of these bonds are paramount to the stability of the crystal lattice.
The introduction of a dimethylamino group at the 6-position, as in this compound, does not add a classical hydrogen bond donor. However, the nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor. More significantly, the electron-donating nature of the dimethylamino group increases the electron density on the aromatic ring and potentially on the carbonyl oxygens through resonance. This enhanced basicity of the carbonyl groups could lead to stronger N-H···O hydrogen bonds with neighboring phthalazinedione molecules.
A study on various substituted phthalazin-1(2H)-ones revealed that the interplay of hydrogen bonding is crucial for their biological activity, underscoring the importance of these interactions in how these molecules present themselves to biological targets. nih.gov In a related system, the crystal structure of a copper(II) complex with an aminophthalazinone derivative was stabilized by a 3D intermolecular hydrogen bond network. nih.gov
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type of Interaction | Expected Significance |
| N-H (from adjacent molecule) | C=O | Intermolecular | High |
| N-H (from adjacent molecule) | N (dimethylamino) | Intermolecular | Moderate |
| C-H (aromatic/methyl) | C=O | Intermolecular | Low to Moderate |
| C-H (aromatic/methyl) | N (dimethylamino) | Intermolecular | Low |
This table is predictive and based on the analysis of related molecular structures.
Pi-Stacking and Van der Waals Interactions
Pi-stacking is another critical non-covalent interaction that directs the assembly of aromatic and heteroaromatic molecules like phthalazinediones. youtube.com This interaction arises from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. libretexts.org The typical arrangement in crystal structures involves parallel-displaced or T-shaped stacking rather than a direct face-to-face orientation to minimize electron-electron repulsion. nih.gov
The electronic nature of substituents on the aromatic ring significantly modulates π-π stacking interactions. Electron-donating groups, such as the dimethylamino group in this compound, increase the electron density of the π-system. This can influence the stacking geometry and energy. Studies on other aromatic systems have shown that interactions between electron-rich and electron-poor aromatic rings are particularly favorable. nih.gov In a crystal of this compound, one might expect stacking arrangements that pair the electron-rich benzene ring with the more electron-deficient pyridazinedione ring of an adjacent molecule.
In a study of a copper complex of an aminophthalazinone, π-π stacking interactions were observed between the diazine moieties and pyridinyl substituents, demonstrating the importance of these interactions in the solid-state structure of even complexed phthalazinone derivatives. nih.gov
Table 2: Predicted Intermolecular Interaction Parameters for Phthalazinedione Systems
| Compound System | Interaction Type | Typical Distance (Å) | Influencing Factors |
| General Phthalazinediones | N-H···O Hydrogen Bond | 2.7 - 3.0 | Substituent effects on C=O basicity |
| Aromatic Systems | Parallel-displaced π-stacking | 3.3 - 3.8 | Substituent electronics, steric hindrance |
| Aromatic Systems | T-shaped π-stacking | 4.5 - 5.5 | Quadrupole moments |
This table provides typical ranges observed in related molecular crystals and is for illustrative purposes.
Influence of Stereochemistry on Molecular Properties
The concept of stereochemistry in this compound is not immediately obvious as the molecule does not possess a traditional chiral center. However, stereochemical considerations can extend to aspects of molecular conformation and the potential for different spatial arrangements of substituents, which can in turn affect the molecule's properties and interactions.
For instance, the planarity of the phthalazinedione ring system can be influenced by bulky substituents. While the core bicyclic system is largely planar, significant steric hindrance could potentially lead to slight puckering or distortion. The dimethylamino group, while not excessively large, does have some steric bulk. The orientation of the methyl groups relative to the aromatic ring could be a factor in the fine-tuning of crystal packing.
Furthermore, in substituted heterocyclic systems, the presence of different conformers can be a key determinant of the observed properties. In related six-membered heterocyclic rings with N-substituents, conformational analysis has shown the existence of axial and equatorial conformers, with the preferred conformation being dependent on the substituent's size and the polarity of the environment. While the phthalazinedione ring is part of a fused system and thus more rigid, the orientation of exocyclic groups can still be a relevant factor.
In the broader context of phthalazinedione derivatives, if chiral substituents were to be introduced at the nitrogen atoms of the pyridazinedione ring or on other parts of the molecule, this would lead to the existence of enantiomers or diastereomers. These stereoisomers would be expected to exhibit different crystal packing and potentially different biological activities, as molecular recognition is often highly stereospecific.
While there is no direct evidence of stable, isolable conformers for this compound at room temperature, computational studies on related substituted phthalazin-1(2H)-ones have been used to determine their conformational and electronic characteristics. nih.gov Such studies could, in principle, reveal subtle conformational preferences for the dimethylamino group that might influence its intermolecular interactions.
Advanced Applications and Research Frontiers in Chemical Science
Chemical Sensing Platforms
The unique chemiluminescent properties of 6-(Dimethylamino)phthalazine-1,4-dione, also known by its synonym N-(4-Aminobutyl)-N-ethylisoluminol (ABEI), have positioned it as a valuable tool in the development of highly sensitive detection systems. nih.govacs.orgnih.gov Its ability to emit light through chemical reactions allows for the quantification of various analytes with high precision.
Biosensing Applications (Enzyme-Induced Chemiluminescence)
The principle of enzyme-induced chemiluminescence using this compound has been effectively applied in the development of highly sensitive biosensors. ABEI is a favored chemiluminescent label because, as a derivative of luminol (B1675438), its labeling to biomolecules does not significantly diminish its light-emitting efficiency. acs.org This characteristic is particularly advantageous in electrogenerated chemiluminescence (ECL) biosensing, where ABEI is used to label molecular recognition elements like antibodies or DNA probes. acs.orgnih.gov
In these biosensors, an enzymatic reaction often generates a coreactant, such as hydrogen peroxide, which then participates in the chemiluminescent reaction of ABEI. acs.org This indirect detection method allows for the sensitive quantification of the enzyme's substrate or other target molecules. For example, highly sensitive immunosensors for detecting biomarkers like kidney injury molecule-1 and prostate-specific antigen have been developed using the ABEI/H₂O₂ system. nih.govnih.gov These sensors often employ nanomaterials like graphene oxide and metal nanoparticles to amplify the ECL signal, achieving exceptionally low detection limits. nih.govnih.govnih.gov
The versatility of ABEI extends to the detection of a wide array of substances. For instance, an ECL aptasensor for the pesticide profenofos (B124560) was constructed using an ABEI-silver nanoparticles-graphene oxide complex. nih.govresearchgate.net Furthermore, a competitive ECL immunoassay for the antibiotic florfenicol (B1672845) has been developed based on the ABEI-H₂O₂ system catalyzed by cobalt hydroxide (B78521) nanosheets. nih.gov These examples underscore the broad applicability of ABEI-based enzyme-induced chemiluminescence in food safety, environmental monitoring, and clinical diagnostics.
| Biosensor Type | Target Analyte | Key Features |
| Electrochemiluminescence Immunosensor | Kidney Injury Molecule-1 | Utilizes ABEI/H₂O₂ system with PFO dots as an enhancer. nih.gov |
| Electrochemiluminescence Immunosensor | Prostate-Specific Antigen | Employs ABEI-graphene oxide-Ag nanoparticle complex for signal amplification. nih.gov |
| Electrochemiluminescence Aptasensor | Profenofos | Based on an ABEI-silver nanoparticles-graphene oxide composite. nih.govresearchgate.net |
| Competitive Electrochemiluminescence Immunoassay | Florfenicol | Uses cobalt hydroxide nanosheets to catalyze the ABEI-H₂O₂ reaction. nih.gov |
Materials Science and Engineering
While the primary research focus on this compound has been its chemiluminescent properties for sensing applications, the broader class of phthalazine-1,4-dione derivatives is recognized for its potential in materials science. Nitrogen-containing heterocyclic compounds, including phthalazine-1,4-diones, are considered important for the development of functional materials. mdpi.com
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
The exploration of phthalazinedione derivatives in the field of organic electronics is an active area of research. While specific studies detailing the use of this compound in OLEDs are not widely available, the fundamental properties of related heterocyclic structures suggest potential applicability. The development of novel materials for organic electronics often involves the synthesis and characterization of molecules with tailored electronic and photophysical properties.
Fluorescent Probes and Labels
Although predominantly known for its chemiluminescence, the inherent molecular structure of this compound suggests potential as a fluorescent probe. The binding of ABEI-biotin to fluorescein-avidin has been shown to quench chemiluminescence, a phenomenon leveraged in homogeneous assays. nih.gov This interaction points to the potential for developing fluorescent labels based on the ABEI core, where changes in the fluorescent signal upon binding to a target could be used for detection. The development of novel fluorescent probes is a significant area of research, with applications in cellular imaging and diagnostics. rsc.org
Supramolecular Chemistry and Functional Materials
The ability of molecules to self-assemble into well-ordered structures is a cornerstone of supramolecular chemistry and the creation of functional materials. ru.nlnih.gov Phthalocyanines and porphyrazines, which share structural similarities with the phthalazine (B143731) core, are known to form columnar structures through self-assembly. ru.nl While specific research on the supramolecular chemistry of this compound is limited, the general principles of molecular recognition and non-covalent interactions that drive the assembly of related heterocyclic compounds suggest that this could be a fruitful area for future investigation. The synthesis of complex, multi-component supramolecular structures is a key goal in developing new materials with unique properties. ru.nlresearchgate.net
Green Chemistry Approaches in Phthalazinedione Synthesis
Solvent-Free and Aqueous Reaction Media
Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these solvents with more sustainable alternatives, such as water, or to eliminate the need for a solvent altogether.
The synthesis of phthalazine-1,4-dione derivatives has been successfully achieved in aqueous media. For instance, the one-pot reaction of aldehydes, ethyl acetoacetate, and ammonia (B1221849) in refluxing water provides an environmentally friendly route to dihydropyridine (B1217469) derivatives, a strategy that can be conceptually extended to other nitrogen-containing heterocycles. ekb.eg One study demonstrated that N-aminophthalimides and phthalazine-1,4-diones can be selectively synthesized from various phthalic anhydrides and hydrazine (B178648) hydrate (B1144303). The procedure for phthalazine-1,4-diones involves using ethanol (B145695) as a solvent or running the reaction neat (solvent-free) at reflux, followed by precipitation in water, which highlights a greener approach with high yields (83-91%). nih.gov
Another significant green approach is the use of ionic liquids. A one-pot, four-component synthesis of phthalazine-1,4-dione derivatives has been developed using the ionic liquid [BMIM][OH] as a reaction medium. epa.gov This method involves the condensation of diethyl phthalate, ethyl cyanohydrazide, a substituted benzaldehyde, and malononitrile (B47326) at room temperature or slightly elevated temperatures (60-65 °C), offering an efficient and green alternative to conventional methods. epa.gov
Below is a table summarizing solvent-focused green synthesis methods for related phthalazinedione derivatives.
| Starting Materials | Reaction Conditions | Solvent | Product Class | Yield | Reference |
| Isobenzofuran-1,3-diones, Hydrazine Hydrate | Reflux, 4h | Neat | Phthalazine-1,4-diones | 83-91% | nih.gov |
| Diethyl Phthalate, Ethyl Cyanohydrazide, Benzaldehyde, Malononitrile | 60-65 °C, 60-90 min | [BMIM][OH] | Phthalazine-1,4-dione derivatives | N/A | epa.gov |
| 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol), Phosphonium ylides | Reflux, 10h | THF | Olefinic derivatives of Luminol | N/A | ekb.eg |
| 2-Phenyl-2,3-dihydrophthalazine-1,4-dione, Ethyl chloroacetate (B1199739) | Reflux, overnight | Acetone (B3395972)/DMF | Ethyl (1,4-dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetate | N/A | nih.gov |
This table presents data for the synthesis of the general phthalazinedione scaffold and related derivatives, as specific data for this compound is not available in the cited literature.
Energy-Efficient Synthesis (e.g., Microwave Irradiation)
A key objective of green chemistry is to reduce energy consumption in chemical processes. Microwave-assisted synthesis has emerged as a powerful tool for achieving this goal, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. hakon-art.com The efficient and direct transfer of energy to the reacting molecules often results in faster and more selective transformations. hakon-art.comnih.gov
Microwave irradiation has been successfully employed for the synthesis of various phthalazine derivatives. For example, the synthesis of phthalimides, phthalazines, and quinazolines under microwave irradiation has been shown to be a highly accelerated, efficient, and environmentally friendly method. hakon-art.comtsijournals.com In one report, a solution of phthalic anhydride (B1165640) and hydroxylamine (B1172632) hydrochloride in pyridine (B92270) was irradiated in a microwave oven, yielding N-hydroxyphthalimide in just one minute with a 74% yield. hakon-art.com This highlights the significant reduction in reaction time compared to conventional reflux methods. hakon-art.com
Another study describes a one-pot, solid-acid-catalyzed, microwave-assisted synthesis of phthalazinones from phthalaldehydic acid and substituted hydrazines, achieving excellent yields and high selectivity in very short reaction times (5-35 minutes). researchgate.net Research has also shown that the thermodynamically more stable phthalazin-1-ol isomer can be preferentially synthesized using microwave-promoted plasma organic reactions, which is significant for applications where a specific tautomer is desired. nih.gov
The following table compares conventional and microwave-assisted synthesis for related heterocyclic compounds, illustrating the advantages of this energy-efficient approach.
| Product Class | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (MW) | Reference |
| N-Hydroxyphthalimide | N/A | 1 min | 74% | hakon-art.com |
| Phthalimide (from N-hydroxyphthalimide) | N/A | 11 min | 60% | hakon-art.com |
| Phthalimide (from Phthalic Anhydride & Urea) | N/A | 5 min | N/A | hakon-art.com |
| Phthalazinones (from Phthalaldehydic acid) | N/A | 5-35 min | Excellent | researchgate.net |
| Phthalazin-1-ol | Forms equilibrium mixture | N/A (Forms pure product) | N/A | nih.gov |
This table demonstrates the efficiency of microwave synthesis for the general phthalazine scaffold, as specific comparative data for this compound is not available in the cited literature.
Environmental Chemistry and Degradation Pathways of Phthalazinediones
Photodegradation Mechanisms
Photodegradation is a significant pathway for the breakdown of organic compounds in the environment, driven by the energy of sunlight. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving photosensitizing agents present in the environment. For phthalazinedione derivatives, the aromatic and heterocyclic rings suggest a potential for absorbing ultraviolet (UV) and visible light, which could initiate degradation processes. The presence of an electron-donating dimethylamino group may influence the electronic properties of the molecule and, consequently, its photochemical reactivity. mdpi.com
Research on related nitrogen-containing heterocyclic compounds indicates that photodegradation can proceed through various mechanisms, including photo-oxidation and bond cleavage. nih.gov The specific pathways for 6-(dimethylamino)phthalazine-1,4-dione would likely involve the generation of reactive oxygen species (ROS) if photosensitizers are present, leading to the oxidation of the dimethylamino group or the phthalazine (B143731) ring system. Direct photolysis could lead to the cleavage of the N-N bond or other susceptible bonds within the molecule's structure. However, specific experimental studies on the photodegradation of this compound are not extensively documented in publicly available literature, necessitating further research to elucidate the precise mechanisms and resulting photoproducts.
Chemical Stability and Hydrolysis Pathways
The chemical stability of this compound, particularly its susceptibility to hydrolysis, is a key factor in determining its environmental persistence in aqueous systems. Hydrolysis is a chemical reaction in which a water molecule cleaves one or more bonds of a substance. The rate of hydrolysis is often dependent on the pH, temperature, and the presence of catalysts.
The phthalazinedione structure contains amide-like linkages within its heterocyclic ring, which can be susceptible to hydrolysis under certain conditions. The stability of the phthalazine-1,4-dione ring system has been a subject of synthetic chemistry studies, which indicate a degree of thermodynamic stability. nih.govmdpi.com However, environmental conditions can differ significantly from synthetic reaction conditions. The presence of the dimethylamino group may also influence the electronic distribution within the molecule, potentially affecting the reactivity of the carbonyl groups towards nucleophilic attack by water.
Detailed kinetic studies on the hydrolysis of this compound under various environmental pH conditions (acidic, neutral, and alkaline) are needed to quantify its hydrolysis rate constants and identify the resulting degradation products. Such studies would be essential for predicting its persistence in water bodies.
Oxidative Degradation Processes
In the environment, organic compounds can undergo oxidative degradation through reactions with various oxidants, such as hydroxyl radicals (•OH), ozone (O₃), and other reactive oxygen species. These processes are fundamental to the natural attenuation of pollutants in the atmosphere, water, and soil.
The degradation of persistent organic pollutants is often studied using advanced oxidation processes (AOPs), which generate highly reactive species. For instance, the photo-oxidative degradation of sulfur-containing aromatic compounds has been demonstrated using laser irradiation in the presence of oxygen. nih.gov While not directly focused on phthalazinediones, this research highlights a potential pathway for degradation. The electron-rich aromatic system and the dimethylamino group of this compound would likely be susceptible to attack by strong oxidants like hydroxyl radicals. The degradation would likely proceed through hydroxylation of the aromatic ring, oxidation of the dimethylamino group, and eventual ring-opening.
To accurately assess the environmental fate of this compound, it is crucial to conduct studies that investigate its reaction kinetics with key environmental oxidants.
Environmental Fate Modeling and Prediction
Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. researchgate.net These models integrate a compound's physicochemical properties with environmental parameters to simulate its behavior in various compartments such as air, water, soil, and sediment. copernicus.orgkisti.re.kr
For this compound, key input parameters for such models would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and degradation rate constants (photodegradation, hydrolysis, and biodegradation). While some physical and chemical properties of the parent phthalazine-1,4-dione are available, specific data for the 6-(dimethylamino) derivative are less common. nih.gov
Modern environmental fate models can incorporate complex processes like chemical partitioning, degradation, and transport between different environmental media. copernicus.org Kinetic assessments are used to derive degradation half-lives (DT50) from experimental studies, which are then used in the models. enviresearch.com The development of predictive models for the environmental fate of this compound would require the systematic collection of experimental data on its degradation pathways and physicochemical properties. nih.gov
Below is a hypothetical data table illustrating the types of parameters that would be required for robust environmental fate modeling of this compound. It is important to note that these values are for illustrative purposes and are not based on experimental data for this specific compound.
| Parameter | Value | Units | Significance |
| Molecular Weight | 205.21 | g/mol | Basic molecular property |
| Water Solubility | - | mg/L | Affects transport in aquatic systems |
| Vapor Pressure | - | Pa | Influences atmospheric transport |
| Log Kow | - | - | Indicates potential for bioaccumulation |
| Photodegradation Half-life (DT50) | - | days | Persistence in the presence of sunlight |
| Hydrolysis Half-life (DT50) at pH 7 | - | days | Persistence in neutral waters |
| Aerobic Biodegradation Half-life (DT50) | - | days | Persistence in soil and water |
Data in this table is illustrative and requires experimental determination.
Future Research Directions and Emerging Trends for 6 Dimethylamino Phthalazine 1,4 Dione
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of phthalazine-1,4-dione structures typically involves the cyclization of a substituted phthalic acid derivative with a hydrazine (B178648) source. nih.gov A common method involves reacting a corresponding isobenzofuran-1,3-dione with hydrazine hydrate (B1144303). nih.gov For 6-(Dimethylamino)phthalazine-1,4-dione, this would necessitate starting with 4-(dimethylamino)isobenzofuran-1,3-dione.
Future research will likely focus on overcoming the limitations of current synthetic protocols. Key areas of development include:
Green Chemistry Approaches: Moving away from harsh reaction conditions and hazardous solvents towards more environmentally benign processes. This includes exploring water-based syntheses or using solid acid catalysts. researchgate.net
Catalytic Methods: Investigating novel catalysts to improve reaction rates and yields, reducing the need for stoichiometric reagents and simplifying purification processes.
One-Pot Syntheses: Designing multi-component reactions where reactants are combined in a single step to form the final product, which can significantly improve efficiency and reduce waste. researchgate.net
Flow Chemistry: Utilizing continuous flow reactors to allow for better control over reaction parameters (temperature, pressure, reaction time), leading to higher purity, better yields, and safer handling of reactive intermediates.
The goal is to develop scalable, cost-effective, and sustainable methods that can provide high-purity this compound to support further research and potential commercial applications.
Exploration of New Luminescence-Modulating Strategies
The chemiluminescence of luminol (B1675438) and its derivatives is their most defining feature. orientjchem.orgnih.gov The process typically involves oxidation in a basic solution, often with hydrogen peroxide and a catalyst, to produce an excited-state aminophthalate ion that emits light upon relaxation. rsc.org The substitution of the amino group in luminol with a dimethylamino group in this compound is expected to significantly alter its electronic properties and, consequently, its luminescence characteristics.
Future research in this area will aim to:
Characterize Photophysical Properties: Systematically study the quantum yield, emission wavelength, and decay kinetics of this compound under various conditions to establish its performance benchmarks relative to luminol and other derivatives. nih.gov
Investigate Novel Oxidation Systems: While the hydrogen peroxide/catalyst system is common, exploring alternative oxidants (e.g., persulfates, hypochlorites) and catalysts (e.g., metal nanoparticles, peroxidase enzymes) could unlock new emission profiles or enhance sensitivity. nih.govlibretexts.org
Energy Transfer Systems: Develop chemiluminescence resonance energy transfer (CRET) systems where this compound acts as the energy donor to a fluorescent acceptor molecule. This strategy can be used to tune the emission color and create ratiometric sensors.
Environmental Effects: Study the influence of the local microenvironment (e.g., solvent polarity, pH, presence of enhancers or quenchers) on the luminescence to better control and optimize the light output for specific applications. orientjchem.org
A comparative table of luminol's known properties and the projected research targets for this compound highlights the areas of interest.
| Property | Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) | This compound (Research Goals) |
| Excitation | Chemical (Oxidation) | Investigate efficiency with various chemical and electrochemical triggers. |
| Emission λmax | ~425 nm (Blue) in aqueous solution nih.gov | Characterize λmax; study potential solvatochromic shifts. |
| Quantum Yield | Relatively low in aqueous solutions nih.gov | Quantify and enhance through structural modification and optimized reaction conditions. |
| Solubility | Limited in some solvents, impacting bioassays orientjchem.orgnih.gov | Evaluate solubility in various media and explore derivatization to improve it. |
| Catalysts | Metal ions (e.g., Fe, Cu), peroxidases nih.govrsc.org | Screen a wider range of catalysts, including nanomaterials and biocatalysts, for enhanced performance. |
Integration with Advanced Spectroscopic and Imaging Techniques
To fully understand and exploit the properties of this compound, its integration with state-of-the-art analytical techniques is essential. While standard spectroscopic methods like NMR and IR are crucial for structural confirmation nih.govresearchgate.net, more advanced techniques are needed to probe its dynamic behavior.
Future directions include:
Time-Resolved Spectroscopy: Using techniques like time-correlated single-photon counting (TCSPC) to measure the luminescence lifetime of the excited state. This data is critical for understanding the kinetics of the light-emitting reaction and for designing advanced sensor applications.
Single-Molecule Spectroscopy: Observing the chemiluminescent reaction at the single-molecule level to reveal heterogeneities and transient intermediates that are obscured in ensemble measurements.
High-Resolution Chemiluminescence Imaging: Employing the compound as a probe in super-resolution microscopy or advanced bio-imaging platforms to visualize biological processes with high spatial and temporal resolution.
Coupling with Mass Spectrometry: Using techniques like electrospray ionization mass spectrometry (ESI-MS) to identify the intermediates and final products of the chemiluminescence reaction, providing a complete mechanistic picture. researchgate.net
Predictive Modeling for Structure-Property Relationships
Computational chemistry and predictive modeling are becoming indispensable tools in the design of new functional molecules. For phthalazine (B143731) derivatives, quantitative structure-activity relationship (QSAR) models have already been used to predict biological activities. nanobioletters.com
Emerging trends in this field involve:
Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure of this compound in its ground, transition, and excited states. This can predict its emission wavelength, quantum yield, and reactivity, guiding the synthesis of derivatives with tailored properties.
Molecular Dynamics (MD) Simulations: Simulating the interaction of the compound with its environment, such as solvents or biological macromolecules. This can provide insights into solubility, binding affinity, and the mechanism of luminescence enhancement or quenching.
Machine Learning (ML) and AI: Developing ML models trained on experimental data from a library of phthalazine derivatives. These models could rapidly predict the properties of new, hypothetical structures, accelerating the discovery of molecules with superior performance for specific applications. nanobioletters.com
These predictive models will allow for a more rational design of next-generation luminescent probes and materials, reducing the trial-and-error cycle of traditional chemical synthesis.
Expanding Applications in Advanced Functional Materials
While the primary applications of luminol-type compounds are in analytical chemistry and bioassays, the unique properties of phthalazine-1,4-dione derivatives suggest their potential for use in advanced functional materials. nih.govosf.io
Future research should explore:
Luminescent Polymers and Gels: Covalently incorporating this compound into polymer backbones or hydrogel networks. These materials could function as reusable sensors, stress-responsive materials that emit light upon mechanical damage, or soft actuators.
Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescence properties of the compound. While its primary known function is chemiluminescence, its core structure might be adaptable for use as an emitter or host material in OLED devices, contributing to the development of new display and lighting technologies.
Photoactive Surfaces: Grafting the molecule onto surfaces of materials like silica, gold nanoparticles, or quantum dots. Such hybrid materials could have applications in targeted drug delivery, multimodal imaging (combining luminescence and another imaging modality), or as catalytic platforms.
Anti-Cancer Agents: Building on the established pharmacological activity of many phthalazine derivatives, which have shown promise as anti-cancer, anti-inflammatory, and anticonvulsant agents. nih.govnih.govnih.govdntb.gov.ua The specific activity of this compound could be investigated as a potential therapeutic, possibly leveraging its luminescent properties for theranostic applications.
The exploration of these areas will diversify the applicability of this compound far beyond its current scope, positioning it as a versatile building block in materials science and nanotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
